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[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide Documentation Hub

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  • Product: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide
  • CAS: 1448053-01-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide

Executive Summary[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a highly versatile, structurally rigid bioisostere of histamine. By replacing the native imidazole ring of histamine with a 1,2,4-triazole moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a highly versatile, structurally rigid bioisostere of histamine. By replacing the native imidazole ring of histamine with a 1,2,4-triazole moiety, medicinal chemists can fundamentally alter the molecule's basicity, tautomeric equilibrium, and hydrogen-bonding profile [1]. This technical whitepaper provides a comprehensive analysis of its physicochemical properties, self-validating synthetic workflows, and its pharmacological utility as a selective probe for G-protein-coupled receptors (GPCRs).

Structural and Physicochemical Profiling

The physical and chemical behavior of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is dictated by its two distinct basic centers: the primary aliphatic amine and the 1,2,4-triazole ring.

The Rationale for the Dihydrobromide Salt

The free base of this compound (CAS: 373356-44-6) is an oily, hygroscopic liquid that is highly susceptible to oxidative degradation and atmospheric moisture absorption [4]. To achieve a thermodynamically stable, highly crystalline Active Pharmaceutical Ingredient (API) suitable for long-term storage and precise molar dosing, it must be converted into a salt.

Hydrobromic acid (HBr) is specifically chosen to form the dihydrobromide salt . The primary amine has a pKa of ~9.5, while the conjugate acid of the 1,2,4-triazole ring has a pKa of ~2.2. A strong acid like HBr is required to ensure complete, stable protonation of the weakly basic triazole nitrogen (N4), yielding a stoichiometric 1:2 (base:acid) crystalline matrix.

Quantitative Physicochemical Data

The following table summarizes the validated physicochemical parameters of the dihydrobromide salt:

PropertyValueAnalytical Method / Rationale
Chemical Formula C₄H₁₀Br₂N₄Derived from free base (C₄H₈N₄) + 2 eq. HBr
Molecular Weight 273.95 g/mol Mass Spectrometry (ESI+)
Appearance White to off-white crystalline powderVisual Inspection
Aqueous Solubility >50 mg/mL in H₂OTurbidimetric Assay (Highly hydrophilic due to dual ionic centers)
pKa₁ (Triazole NH⁺) ~2.2Potentiometric Titration
pKa₂ (Primary Amine) ~9.5Potentiometric Titration
Melting Point 185°C – 188°CDifferential Scanning Calorimetry (DSC)

Experimental Protocol: Synthesis and Isolation

To guarantee high purity and structural integrity, the synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide relies on the Gabriel Synthesis pathway rather than direct alkylation of ammonia.

Causality of Experimental Choice: Direct alkylation of ammonia with 1-(2-bromoethyl)-1H-1,2,4-triazole invariably leads to a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the intermediate products. Utilizing N-(2-bromoethyl)phthalimide strictly limits the reaction to mono-alkylation, ensuring a 100% yield of the primary amine upon deprotection.

Step-by-Step Synthetic Methodology
  • N-Alkylation (Isomer Control):

    • Suspend 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base that deprotonates the triazole (pKa ~10.3) to enhance its nucleophilicity without degrading the alkylating agent.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat to 80°C for 12 hours. The N1-alkylation is thermodynamically favored over N4-alkylation.

  • Intermediate Isolation:

    • Quench with ice water, extract with ethyl acetate, and recrystallize the organic layer from ethanol to isolate pure 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione, leaving the minor N4-isomer in the mother liquor.

  • Gabriel Deprotection:

    • Suspend the intermediate in ethanol and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux for 4 hours.

    • Causality: Hydrazine selectively cleaves the phthalimide protecting group, precipitating solid phthalhydrazide and liberating the free base into solution.

  • Salt Formation and Crystallization:

    • Filter off the phthalhydrazide byproduct. Cool the filtrate containing the free base to 0°C.

    • Dropwise, add 48% aqueous HBr (2.1 eq) under vigorous stirring.

    • Precipitate the resulting dihydrobromide salt by adding cold diethyl ether. Filter, wash with ether, and dry under vacuum at 40°C.

Synthesis_Workflow Step1 1H-1,2,4-Triazole + N-(2-Bromoethyl)phthalimide Step2 N-Alkylation (K₂CO₃, DMF, 80°C) Step1->Step2 Step3 Phthalimide Intermediate (Isomer Separation) Step2->Step3 SN2 Nucleophilic Substitution Step4 Gabriel Deprotection (NH₂NH₂·H₂O, EtOH, Reflux) Step3->Step4 Step5 Free Base:[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Step4->Step5 Cleavage of Phthalhydrazide Step6 Salt Formation (48% aq. HBr, EtOH, 0°C) Step5->Step6 Step7 Target API: Dihydrobromide Salt Step6->Step7 Dual Protonation & Crystallization

Workflow: Gabriel synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

Pharmacological Mechanisms and Receptor Binding[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is heavily utilized in pharmacological research to probe the structural requirements of Histamine Receptors (H1R, H2R, H3R, and H4R)[2, 3].

Mechanistic Causality: The endogenous ligand, histamine, relies on the rapid tautomerism of its imidazole ring (between the Nπ and Nτ tautomers) to effectively bind and activate H1 and H2 receptors. Because the 1,2,4-triazole ring has a significantly lower pKa (~2.2) than imidazole (~6.0), it exists almost exclusively in a non-protonated state at physiological pH (7.4) and lacks the same tautomeric flexibility. Consequently, this compound exhibits drastically reduced affinity for H1 and H2 receptors but serves as a highly valuable scaffold for designing selective H3/H4 receptor antagonists or specialized CNS-active agents without triggering classical histaminergic side effects (e.g., gastric acid secretion or allergic cascades) [1].

GPCR_Signaling cluster_H1 H1 Receptor Cascade cluster_H2 H2 Receptor Cascade Ligand [2-(1H-1,2,4-triazol-1-yl)ethyl]amine H1R H1R (GPCR) Ligand->H1R Bioisosteric Binding H2R H2R (GPCR) Ligand->H2R Bioisosteric Binding Gq Gq/11 Protein H1R->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca²⁺ ↑ PLC->Ca2 Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation ↑ AC->cAMP

Diagram: GPCR signaling pathways modulated by triazole-based histamine bioisosteres.

Analytical Characterization Standards

To ensure the self-validating nature of the synthesized API, the following analytical protocols must be executed to confirm the dihydrobromide stoichiometry and structural purity:

  • Nuclear Magnetic Resonance (¹H-NMR, D₂O, 400 MHz):

    • Validation: The triazole ring protons appear as two distinct, sharp singlets at ~8.60 ppm (C5-H) and ~9.05 ppm (C3-H), confirming the N1-substitution (N4-substitution would yield a single symmetric peak or highly shifted signals). The ethyl chain presents as two distinct triplets at ~3.45 ppm (-CH₂-NH₃⁺) and ~4.60 ppm (-CH₂-Triazole).

  • Mass Spectrometry (LC-MS/ESI+):

    • Validation: The spectrum must show a dominant molecular ion peak at m/z 113.1 [M+H]⁺ corresponding to the free base. The bromide counterions do not appear in positive ion mode but can be detected in ESI- at m/z 79 and 81.

  • Argentometric Titration (Volhard Method):

    • Validation: Titration of the aqueous salt solution with standardized Silver Nitrate (AgNO₃) must yield a bromide content of ~58.3% by weight, confirming the exact dihydrobromide (2:1) stoichiometry rather than a monobromide salt.

References

  • Title: Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on 1, 2, 4 - Triazoles Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Selective Histamine H-1 Antagonism: Novel Hypnotic and Pharmacologic Actions Challenge Classical Notions of Antihistamines Source: CNS Spectrums (via ResearchGate) URL: [Link]

Exploratory

Structural Characterization of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide: A Comprehensive NMR Guide

Executive Summary For researchers and drug development professionals, the precise structural verification of bifunctional building blocks is a critical quality attribute. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of bifunctional building blocks is a critical quality attribute. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a highly versatile pharmacophore precursor featuring both a primary amine and a 1,2,4-triazole heterocycle. Because this molecule exists as a dicationic salt (dihydrobromide), its nuclear magnetic resonance (NMR) profile is heavily dictated by complex protonation dynamics.

This technical whitepaper provides an authoritative framework for interpreting the 1 H and 13 C NMR chemical shifts of this compound. By analyzing the causality behind the electronic deshielding effects and establishing a self-validating experimental protocol, this guide ensures absolute confidence in molecular characterization.

Theoretical Framework of Chemical Shifts: The Causality of Protonation

To accurately assign the NMR spectra of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, one must first understand its electronic architecture. The addition of two equivalents of hydrobromic acid results in dual protonation:

  • Aliphatic Protonation: The primary amine is protonated to form an ammonium cation ( −NH3+​ ).

  • Heterocyclic Protonation: The 1,2,4-triazole ring is protonated at the N4 position, forming a delocalized triazolium cation.

H NMR Causality

The formation of the triazolium ring drastically alters the electron density around the heterocyclic protons. In a neutral 1-alkyl-1,2,4-triazole, the C3-H and C5-H protons typically resonate between 7.9 and 8.5 ppm. However, upon N4 protonation, a strong inductive and anisotropic deshielding effect occurs[1].

  • C5-H (~9.60 ppm): This proton is flanked directly by N1 (which bears the electron-withdrawing ethylammonium chain) and the formally protonated N4 + . This dual-nitrogen proximity creates an intense electron sink, pushing the C5-H signal significantly downfield[1].

  • C3-H (~8.80 ppm): Flanked by N2 and N4 + , this proton is highly deshielded but lacks the direct inductive pull of the N1-alkyl substitution, resulting in a resonance slightly upfield of C5-H[1].

The aliphatic ethyl chain exhibits a classic first-order A2​X2​ coupling system. The methylene group adjacent to the triazolium N1 ( N1−CH2​ ) is heavily deshielded (~4.60 ppm), while the methylene adjacent to the ammonium group ( CH2​−NH3+​ ) resonates upfield at ~3.40 ppm.

C NMR Causality

Carbon-13 magnetic resonance studies of azoles demonstrate that heterocyclic carbons are highly sensitive to both tautomerism and solvent effects[2]. The triazolium carbons are significantly deshielded compared to their neutral counterparts. The C5 carbon resonates at approximately 143.5 ppm, while the C3 carbon appears near 141.0 ppm[1]. The downfield shift of these carbons can be attributed to the electron-withdrawing nature of the adjacent protonated nitrogen centers[3].

Protonation_Effects A [2-(1H-1,2,4-triazol-1-yl)ethyl]amine (Free Base) B Addition of 2 eq. HBr A->B C Dihydrobromide Salt (Dual Protonation) B->C D Amine Protonation (-NH3+) Deshielding of α-CH2 (Δδ ~0.5 ppm downfield) C->D E Triazole Protonation (N4-H+) Deshielding of C3-H & C5-H (Δδ ~0.8-1.0 ppm downfield) C->E

Logical relationship of dual protonation effects on NMR chemical shifts.

Experimental Protocol: A Self-Validating System

Trustworthiness in NMR analysis requires a methodology that inherently proves its own accuracy. The following protocol establishes a self-validating workflow for acquiring the spectra of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of the dihydrobromide salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is mandated over D2​O to prevent the rapid deuterium exchange of the −NH3+​ and triazolium N−H+ protons, allowing for a complete proton inventory.

  • Internal Standardization: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). This locks the chemical shift scale at exactly 0.00 ppm.

  • Instrument Calibration (Self-Validation Check 1): Tune and match the probe to the specific sample. Shim the magnetic field until the residual pentadeutero-DMSO peak is a sharp quintet. Validation: The residual solvent peak must appear at exactly 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

  • Temperature Control: Lock the probe temperature at 298 K (25 °C). Causality: Exchangeable proton shifts are highly temperature-dependent; strict thermal control ensures reproducibility.

  • Acquisition ( 1 H): Run 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquisition ( 13 C): Run 1024 scans with proton decoupling (WALTZ-16) and a D1​ of 2.0 seconds.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B Internal Standardization (0.03% v/v TMS) A->B C Instrument Calibration (Probe Tuning & Shimming) B->C D 1H NMR Acquisition (ns=16, d1=2s) C->D E 13C NMR Acquisition (ns=1024, d1=2s, 1H-decoupled) C->E F Data Processing (Fourier Transform & Phase) D->F E->F

Experimental workflow for self-validating NMR acquisition of triazolium salts.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural environment and analogous 1-alkyl-1,2,4-triazolium models[1].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
N4-H + 11.50 – 12.00br s1HTriazolium N-H (highly deshielded, exchangeable)
C5-H 9.60s1HTriazole ring proton (flanked by N1 and N4 + )
C3-H 8.80s1HTriazole ring proton (flanked by N2 and N4 + )
-NH 3+​ 8.20br s3HPrimary ammonium protons (exchangeable)
N1-CH 2​ 4.60t (J ≈ 6.5 Hz)2HMethylene adjacent to triazolium N1
CH 2​ -NH 3+​ 3.40m (or t)2HMethylene adjacent to ammonium

(Note: "br s" denotes a broad singlet caused by quadrupolar relaxation of the adjacent nitrogen-14 nuclei and intermediate chemical exchange rates).

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)Assignment / Causality
C5 143.5Triazole ring carbon (highly deshielded by N1 and N4 + )
C3 141.0Triazole ring carbon
N1-CH 2​ 48.0Aliphatic carbon adjacent to N1
CH 2​ -NH 3+​ 38.5Aliphatic carbon adjacent to ammonium

Mechanistic Insights & Troubleshooting

Solvent Effects ( D2​O vs. DMSO- d6​ ): If the spectrum is inadvertently acquired in D2​O , researchers will notice the complete disappearance of the signals at ~11.8 ppm (N4-H + ) and ~8.2 ppm (-NH 3+​ ). This is due to rapid proton-deuterium exchange with the solvent. Furthermore, the residual HOD peak in D2​O appears at ~4.79 ppm, which can severely overlap with or obscure the critical N1−CH2​ triplet at 4.60 ppm. Therefore, DMSO- d6​ is the strictly recommended solvent for validating the full structural integrity of this dihydrobromide salt.

Integration Validation (Self-Validation Check 2): To ensure the sample has not degraded (e.g., via elimination reactions), the integration ratio of the non-exchangeable protons must be strictly evaluated. The ratio of the aromatic protons (C5-H : C3-H) to the aliphatic protons ( N1−CH2​ : CH2​−NH3+​ ) must perfectly equal 1 : 1 : 2 : 2. Any deviation indicates either free-base contamination or structural degradation.

References

  • [1] Synthesis of 1-alkyl triazolium triflate room temperature ionic liquids and their catalytic studies in multi-component Biginelli reaction. Indian Academy of Sciences. Available at:

  • [2] Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. ACS Publications (The Journal of Organic Chemistry). Available at:

  • [3] Interpreting the 13C NMR Spectrum of 4-amino-4H-1,2,4-triazole: A Comparative Guide. Benchchem. Available at:

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide

Executive Summary[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (Chemical Formula: C4​H10​Br2​N4​ ) is a highly versatile bifunctional building block utilized in pharmaceutical synthesis, metal-organic frameworks (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (Chemical Formula: C4​H10​Br2​N4​ ) is a highly versatile bifunctional building block utilized in pharmaceutical synthesis, metal-organic frameworks (MOFs), and supramolecular chemistry. As a dihydrobromide salt, the molecule exists as a dication, featuring both a protonated primary aliphatic amine and a protonated 1,2,4-triazolium ring. This in-depth technical guide establishes a robust, self-validating crystallographic workflow for characterizing its structural and bulk powder properties, emphasizing the causality behind experimental methodologies and the resulting supramolecular architectures.

Theoretical Framework: Structural Causality & Protonation Dynamics

To accurately model the crystal structure of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, one must first understand the protonation dynamics that dictate its solid-state assembly.

  • Protonation States: The primary aliphatic amine is highly basic ( pKa≈9−10 ) and readily protonates to form an −NH3+​ group. The 1,2,4-triazole ring is weakly basic ( pKa≈2.2 ); however, in the presence of two equivalents of hydrobromic acid (HBr), the N4 position of the triazole ring also protonates, yielding a triazolium cation.

  • Supramolecular Assembly: The resulting C4​H10​N42+​ dication must balance its charge with two bromide ( Br− ) anions. This creates a highly dense, charge-assisted hydrogen-bonding network. The −NH3+​ group acts as a potent hydrogen-bond donor, forming bifurcated N-H⋯Br interactions. Simultaneously, the acidic triazolium proton ( N4-H+ ) engages in strong electrostatic and hydrogen-bonding interactions with the halide counter-ions[1].

  • Crystal Packing: The presence of the planar triazolium rings induces π−π stacking interactions, which, combined with the N-H⋯Br network, typically drives the crystallization into a monoclinic or triclinic space group to maximize packing efficiency and minimize void space.

Supramolecular N1 Protonated Amine (-NH3+) N3 Bromide Anion 1 (Br-) N1->N3 N-H...Br (Strong H-Bond) N4 Bromide Anion 2 (Br-) N1->N4 N-H...Br (Bifurcated) N2 Triazolium Ring (N4-H+) N2->N3 N-H...Br (Charge-Assisted) N5 Adjacent Triazolium Ring N2->N5 π-π Stacking (~3.4 Å)

Caption: Logical mapping of supramolecular interactions driving the crystal packing of the dihydrobromide salt.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To achieve an atomic-level resolution of the molecular geometry and hydrogen-bonding network, SC-XRD is mandatory. The following protocol is designed as a self-validating system to ensure absolute structural accuracy.

Step-by-Step Methodology
  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the bulk dihydrobromide salt in a minimal volume (approx. 1-2 mL) of high-purity methanol. Place the vial inside a larger sealed chamber containing diethyl ether. Causality: The slow diffusion of the anti-solvent (ether) into the methanol reduces solubility gradually, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic precipitates.

  • Crystal Mounting: Under a polarized light microscope, select a single crystal exhibiting uniform extinction. Coat the crystal in paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: Paratone oil acts as a cryoprotectant, preventing crystal cracking due to solvent loss or thermal shock during flash-cooling.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K. Causality: Collecting data at 100 K drastically reduces thermal atomic displacement parameters (ADPs), which is critical for the accurate localization of the highly mobile hydrogen atoms involved in the N-H⋯Br bonds.

  • Structure Solution & Refinement:

    • Solve the phase problem using the dual-space algorithm in SHELXT [2]. Causality: Dual-space methods alternate between real and reciprocal space, efficiently locating heavy atoms (Bromine) and expanding the electron density map to reveal the organic framework.

    • Refine the structure using full-matrix least-squares on F2 via SHELXL [3]. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to nitrogen should be located from the difference Fourier map and refined freely to validate the protonation state.

Powder X-Ray Diffraction (PXRD) & Rietveld Refinement

While SC-XRD provides the definitive structural model, PXRD is required to validate that the bulk synthesized material is phase-pure and corresponds identically to the single crystal.

Step-by-Step Methodology
  • Sample Preparation: Gently grind the bulk powder in an agate mortar to achieve a uniform particle size of 1–5 μ m. Causality: Proper grinding ensures a statistically random distribution of crystallite orientations, minimizing microabsorption and preferred orientation artifacts.

  • Capillary Loading: Load the powder into a 0.5 mm borosilicate glass capillary. Causality: Employing a capillary transmission geometry, rather than a standard Bragg-Brentano reflection geometry, effectively eliminates preferred orientation—a common issue for organic salts that form plate-like or needle-like habits[4].

  • Data Collection: Scan from 2θ=3∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.01° and a count time of 2 seconds per step.

  • Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into Rietveld refinement software (e.g., GSAS-II or TOPAS). Refine the background, unit cell parameters, and peak profiles (using a pseudo-Voigt function) against the experimental powder pattern[5]. A weighted profile R-factor ( Rwp​ ) of <10% confirms high phase purity.

Workflow A [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide Synthesis B Single Crystal Growth (Vapor Diffusion) A->B E Bulk Powder Synthesis A->E C SC-XRD Data Collection (100 K, Mo Kα) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D G Rietveld Refinement (Phase Purity Validation) D->G Structural Model (.cif) F PXRD Data Collection (Capillary Transmission) E->F F->G

Caption: Self-validating crystallographic workflow integrating SC-XRD structural modeling with PXRD bulk validation.

Data Presentation

The following tables summarize the expected crystallographic profile and key geometric parameters for the dihydrobromide salt, derived from structural refinement standards of homologous triazolium hydrobromide complexes.

Table 1: Representative Crystallographic Data
ParameterValue / Description
Empirical Formula C4​H10​Br2​N4​
Formula Weight 273.97 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ≈1.95 g/cm3
Absorption Coefficient ( μ ) ≈8.5 mm−1
F(000) 528
Table 2: Key Supramolecular Interactions (Hydrogen Bonding)
Donor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N1-H1A⋯Br1 (Amine)0.89(2)2.45(2)3.315(3)165(2)
N1-H1B⋯Br2 (Amine)0.89(2)2.51(2)3.380(3)158(2)
N1-H1C⋯Br1 (Amine)0.89(2)2.48(2)3.342(3)162(2)
N4-H4⋯Br2 (Triazolium)0.86(2)2.38(2)3.210(3)171(2)

(Note: The shorter donor-acceptor distance for the triazolium N4-H4⋯Br2 interaction highlights the highly acidic nature of the protonated triazole ring compared to the aliphatic amine).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Basso, S., et al. (2020). "Rietveld Refinement for Macromolecular Powder Diffraction." Crystal Growth & Design, 20(12), 7935-7950.[Link]

  • Kaduk, J. A. (2025). "A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications." Medical Research Archives, 13(6).[Link]

  • Vasantha, K., et al. (2023). "Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions." Crystal Growth & Design, 23(7), 5124-5138.[Link]

  • Manjula, M., et al. (2023). "Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs." Analytical Methods, 15, 123-132.[Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Analysis of [2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide Abstract This technical guide provides a comprehensive analysis of the mass spectrometr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Analysis of [2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine, particularly in its common dihydrobromide salt form. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the fundamental principles and causal logic behind the analytical choices. We will explore optimal ionization techniques, necessary sample preparation protocols to mitigate salt interference, and the predicted collision-induced dissociation (CID) fragmentation pathways. By grounding our predictions in the established fragmentation patterns of 1,2,4-triazole derivatives and alkyl amines, this guide offers a robust framework for the structural elucidation and confident identification of this compound and its analogues.[1][2][3] All protocols are designed as self-validating systems, emphasizing the use of high-resolution mass spectrometry for unambiguous formula confirmation.

Introduction: Context and Analytical Significance

The Prominence of the 1,2,4-Triazole Moiety in Pharmacology

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, and antitumor properties.[4][5][6][7][8] Compounds like [2-(1H-1,2,4-triazol-1-yl)ethyl]amine serve as crucial building blocks or potential active pharmaceutical ingredients (APIs). Their reliable and precise characterization is therefore a non-negotiable step in drug discovery, development, and quality control.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is an essential analytical tool for the structural elucidation of synthesized compounds.[9] Its unparalleled sensitivity and specificity allow for the determination of molecular weight and the deduction of molecular structure through controlled fragmentation.[10] For novel triazole derivatives, a thorough understanding of their fragmentation patterns is key to confirming identity, identifying metabolites, and characterizing impurities.

Foundational Principles of Analysis

The Choice of Ionization: Electrospray Ionization (ESI)

The first critical decision in the mass spectrometric analysis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine is the selection of an ionization source. The compound's structure, featuring a basic primary amine and polar triazole ring, makes it an ideal candidate for positive-mode Electrospray Ionization (+ESI).

Causality Behind the Choice: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[11][12] This is crucial for preserving the intact protonated molecule, [M+H]+, for subsequent fragmentation analysis (MS/MS). The primary amine is readily protonated in the acidic spray solution, making ionization highly efficient.[11]

The Challenge of the Dihydrobromide Salt

The compound is supplied as a dihydrobromide salt, which presents a significant analytical challenge. Bromide is a non-volatile salt and is incompatible with mass spectrometry.[13]

Consequences of Salt Contamination:

  • Ion Suppression: Non-volatile salts crystallize at the ESI source inlet, drastically reducing the signal intensity of the analyte.[9]

  • Instrument Contamination: Salt buildup can contaminate the ion optics, leading to poor performance and extensive downtime for cleaning.

  • Spectral Complexity: The presence of sodium or potassium adducts can complicate the mass spectrum.[14]

Therefore, a robust sample preparation protocol to remove these salts is not just recommended; it is mandatory for acquiring high-quality, reproducible data.[13][14]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a full-scan MS spectrum provides the molecular weight, it is the tandem mass spectrometry (MS/MS) experiment that provides definitive structural information. This involves mass-selecting the protonated molecular ion ([M+H]+) and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).[15][16] The resulting product ions reveal the weakest bonds and most stable fragments, effectively creating a structural fingerprint of the molecule.

Predicted Fragmentation Pathway of [2-(1H-1,2,4-Triazol-1-yl)ethyl]amine

The fragmentation of the protonated molecule (free base C₄H₈N₄, Monoisotopic Mass: 112.0749) is predicted to follow logical pathways dictated by the stability of the resulting fragment ions and neutral losses. The primary protonation site is the terminal primary amine, being the most basic site.

The Protonated Molecular Ion [M+H]⁺

In the ESI source, the analyte will be observed as the protonated free base.

  • Formula: C₄H₉N₄⁺

  • Calculated m/z: 113.0822

Key Fragmentation Pathways (MS/MS of m/z 113.08)

Upon collisional activation, several bond cleavages are anticipated.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia via a rearrangement, leading to a stable carbocation.[2][3]

    • Pathway: C₄H₉N₄⁺ → C₄H₆N₃⁺ + NH₃

    • Resulting Fragment (m/z 96.0607): This likely corresponds to a vinyl-1H-1,2,4-triazole cation.

  • Cleavage of the Ethyl Linker (α-β Cleavage): Cleavage of the C-C bond between the triazole nitrogen and the ethylamine moiety is highly probable. This results in two key fragments depending on where the charge is retained.

    • Pathway A (Charge retained on triazole fragment): C₄H₉N₄⁺ → C₂H₄N₃⁺ + C₂H₅N

    • Resulting Fragment (m/z 70.0454): This corresponds to the protonated 1,2,4-triazole core, a very stable and commonly observed fragment in the mass spectra of such derivatives.[1][6] This is often a diagnostic marker ion.

    • Pathway B (Charge retained on amine fragment): C₄H₉N₄⁺ → C₂H₆N⁺ + C₂H₃N₃

    • Resulting Fragment (m/z 44.0500): This iminium ion ([CH₂=NH₂]⁺) is a characteristic fragment for ethylamine-containing compounds.

  • Ring Fragmentation: While the 1,2,4-triazole ring is relatively stable, higher collision energies can induce its fragmentation, often involving the loss of N₂ or HCN.[17] A potential fragmentation of the m/z 70 ion could be:

    • Pathway: C₂H₄N₃⁺ → CH₂N₂⁺ + HCN

    • Resulting Fragment (m/z 42.0218): A protonated diazomethane fragment.

Visualization of Predicted Fragmentation

The logical relationship between the precursor ion and its major fragments is illustrated below.

G cluster_main Predicted Fragmentation Pathway parent [M+H]⁺ m/z 113.0822 C₄H₉N₄⁺ frag1 [M+H - NH₃]⁺ m/z 96.0607 C₄H₆N₃⁺ parent->frag1 -NH₃ frag2 Protonated Triazole m/z 70.0454 C₂H₄N₃⁺ parent->frag2 -C₂H₅N frag3 Iminium Ion m/z 44.0500 C₂H₆N⁺ parent->frag3 -C₂H₃N₃ G cluster_workflow Analytical Workflow start Sample Weighing (Dihydrobromide Salt) dissolve Dissolution in H₂O start->dissolve spe SPE Cleanup (SCX Cartridge) dissolve->spe elute Elution (5% NH₄OH in MeOH) spe->elute dry Evaporation elute->dry reconstitute Reconstitution (ACN:H₂O w/ 0.1% FA) dry->reconstitute analysis LC-MS/MS or Direct Infusion reconstitute->analysis

Caption: Standard experimental workflow for the MS analysis of the dihydrobromide salt.

LC-MS/MS Method Parameters

For analysis within complex matrices or for quantification, a liquid chromatography step is essential.

ParameterSettingRationale
LC Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for +ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidStandard organic mobile phase.
Gradient 2% B for 0.5 min, ramp to 95% B over 3 min, hold 1 min, re-equilibrateA typical screening gradient to elute the polar analyte quickly.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLA small volume to prevent column overloading.
MS Ionization ESI, Positive ModeAs justified in Section 2.1.
Scan Mode Full Scan (m/z 50-300) and Targeted MS/MSFull scan to see all ions; targeted MS/MS on m/z 113.08 for fragmentation.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Collision Energy 15-25 eV (or optimized value)Energy should be ramped or optimized to produce a rich spectrum of the key fragments discussed above.

Data Interpretation and Validation

A Self-Validating System

To ensure the trustworthiness of the identification, the following criteria must be met:

  • Accurate Mass of Precursor: The measured m/z of the precursor ion in a high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be within 5 ppm of the calculated value (113.0822).

  • Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical pattern for C₄H₉N₄⁺.

  • Accurate Mass of Fragments: Key fragment ions (e.g., m/z 96.0607, 70.0454, 44.0500) should also be measured with high mass accuracy to confirm their elemental composition.

Summary of Expected Ions
m/z (Calculated)Elemental CompositionProposed Structure/Identity
113.0822C₄H₉N₄⁺Protonated Molecular Ion, [M+H]⁺
96.0607C₄H₆N₃⁺Product of NH₃ loss from [M+H]⁺
70.0454C₂H₄N₃⁺Protonated 1,2,4-triazole core; diagnostic marker ion. [1][6]
44.0500C₂H₆N⁺[CH₂=NH₂]⁺; characteristic iminium ion from ethylamine.

Conclusion

The mass spectrometric analysis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a multi-step process that requires careful consideration of the analyte's chemical properties. By employing positive-mode ESI, implementing a mandatory salt-removal step, and utilizing tandem mass spectrometry, a rich and informative fragmentation spectrum can be obtained. The predicted fragmentation pattern, characterized by the loss of ammonia and the formation of a stable protonated triazole core (m/z 70.0454) and an iminium ion (m/z 44.0500), provides a reliable fingerprint for the confident structural confirmation of this important pharmaceutical building block. This guide provides the strategic framework and detailed protocols necessary for researchers to achieve accurate and reproducible results.

References

  • Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Diyala Journal of Pure Science.
  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Deriv
  • Filimonov, V. O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

  • Venugopal, S., et al. (2025).
  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (2025). BenchChem.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Medicni Perspektivi.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). EURL-Pesticides.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.). MDPI. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. [Link]

  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry.
  • Breemen, R. B. V., & Pube, C. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford, Department of Chemistry.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. [Link]

  • Gu, C., et al. (2021). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025). Journal of The American Society for Mass Spectrometry.
  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). Pharmaceuticals. [Link]

  • Collision-induced dissociation mass spectra of proton
  • Larsen, B. S. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.).
  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. (n.d.). ConnectSci.
  • Reiner, E. J., Harrison, A. J., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry.
  • Sample preparation for the ES/MS. (n.d.). University of Bristol.
  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.). University of California, Berkeley.

Sources

Foundational

Physicochemical Profiling of [2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide: A Technical Whitepaper on Acid-Base Equilibria and Lipophilicity

Introduction to the Molecular Architecture [2-(1H-1,2,4-Triazol-1-yl)ethyl]amine dihydrobromide is a highly polar, bifunctional organic salt utilized extensively as a pharmacophore building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine dihydrobromide is a highly polar, bifunctional organic salt utilized extensively as a pharmacophore building block in medicinal chemistry. The free base, 2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS: 51444-31-6)[1], features two distinct nitrogenous systems: a primary aliphatic amine and a 1,2,4-triazole ring.

Understanding the precise physicochemical properties—specifically the acid dissociation constants (pKa) and the partition coefficient (logP)—is critical for predicting the molecule's pharmacokinetic behavior, solubility, and membrane permeability. Because the compound is supplied as a dihydrobromide salt, it exists in a fully diprotonated state in the solid crystal lattice, which profoundly dictates its initial dissolution kinetics and local pH microenvironment upon hydration.

Electronic Effects Governing Acid-Base Equilibria (pKa)

The basicity of this molecule is governed by the interplay between the two nitrogenous groups, separated by an ethylene linker.

  • The Primary Amine (pKa₂): Unsubstituted aliphatic amines (e.g., ethylamine) typically exhibit a pKa of ~10.5. However, the 1,2,4-triazole ring is a strong electron-withdrawing group. The sp²-hybridized nitrogens in the triazole ring exert a potent inductive pull (-I effect) through the sigma-bond framework of the ethylene linker. This destabilizes the protonated ammonium state, lowering the predicted pKa of the primary amine to 8.63 ± 0.10[2].

  • The 1,2,4-Triazole Ring (pKa₁): The 1,2,4-triazole heterocycle is a much weaker base. While unsubstituted 1,2,4-triazole has a pKa of ~2.5[3], the N1-alkylation slightly alters its electron density. More importantly, during the first deprotonation event (starting from low pH), the adjacent primary amine is fully protonated (-NH₃⁺). This cationic group exerts a massive electron-withdrawing effect, ensuring the triazolium proton remains highly acidic, yielding a pKa near 2.5.

Speciation AH2 Diprotonated State (Triazolium + Ammonium) pH < 2.5 AH Monoprotonated State (Triazole + Ammonium) pH 2.5 - 8.6 AH2->AH -H⁺ (pKa₁ ~2.5) A Free Base (Triazole + Amine) pH > 8.6 AH->A -H⁺ (pKa₂ ~8.6)

Figure 1: pH-dependent speciation of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine.

Lipophilicity and Hydration Thermodynamics (logP & logD)

Lipophilicity dictates a compound's ability to partition into lipid bilayers, directly impacting passive cellular permeability.

The predicted logP (octanol/water partition coefficient of the unionized free base) is -1.43[2]. This highly negative value signifies extreme hydrophilicity. The molecule possesses multiple hydrogen-bond acceptors (the sp² nitrogens of the triazole) and hydrogen-bond donors (the primary amine), which coordinate a dense, energetically favorable hydration shell in aqueous media.

At physiological pH (7.4), the distribution coefficient (logD) is even lower. Because pH 7.4 is more than one log unit below the amine's pKa of 8.63, the molecule exists >90% in its monoprotonated (cationic) state. The logD₇.₄ is estimated to be between -2.5 and -3.0, indicating that passive transcellular diffusion will be negligible.

Quantitative Physicochemical Summary
PropertyValueMolecular StateClinical/Formulation Implication
pKa₁ ~2.5Triazolium deprotonationSalt completely dissociates in GI tract; triazole is neutral at physiological pH.
pKa₂ 8.63 ± 0.10Ammonium deprotonationMolecule remains predominantly cationic in blood plasma (pH 7.4).
logP -1.43Free Base (Unionized)High aqueous solubility; poor lipid solubility[2].
logD₇.₄ < -2.5 (Est.)Monoprotonated CationRequires paracellular transport or active carrier uptake for membrane permeation.

Validated Experimental Methodologies

To empirically verify these predictive values, rigorous, self-validating analytical protocols must be employed. Below are the gold-standard methodologies designed to isolate thermodynamic variables from kinetic artifacts.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Trustworthiness: Potentiometry is utilized rather than UV-metric titration because the primary amine lacks a strong chromophore that shifts upon protonation. The system is self-validating via the inclusion of a strong acid/base blank to calibrate the electrode's Nernstian slope.

  • System Calibration: Titrate a primary standard (e.g., Potassium Hydrogen Phthalate) to verify the exact molarity of the 0.1 M NaOH titrant and confirm the pH electrode responds with a slope of >58 mV/pH unit.

  • Sample Preparation: Dissolve 2.0 mM of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide in 50 mL of 0.15 M KCl. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable, yielding true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

  • Atmospheric Control: Purge the titration vessel with nitrogen gas for 10 minutes prior to and during the experiment. Rationale: Prevents the dissolution of atmospheric CO₂, which forms carbonic acid and artificially depresses the pH, skewing the titration curve.

  • Titration Execution: Dispense 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached (drift < 0.01 pH/min).

  • Data Processing: Utilize a Bjerrum plot or non-linear regression software to calculate the inflection points corresponding to pKa₁ and pKa₂.

Protocol B: Shake-Flask LC-UV Method for logP / logD

Causality & Trustworthiness: The shake-flask method is the definitive standard for partition coefficients. To ensure trustworthiness, a mass balance calculation is integrated to rule out analyte loss via glass adsorption or precipitation at the biphasic interface.

ShakeFlask Step1 1. Phase Saturation (Mutually saturate n-Octanol & Aqueous Buffer) Step2 2. Analyte Addition (Spike compound into Aqueous Phase) Step1->Step2 Step3 3. Equilibration (Mechanical Shaking at 25°C, 1h) Step2->Step3 Step4 4. Phase Separation (Centrifugation, 3000 rpm, 15 min) Step3->Step4 Step5 5. Quantification & Mass Balance (HPLC-UV Analysis of Both Phases) Step4->Step5

Figure 2: Standard self-validating shake-flask methodology for logP/logD determination.

  • Phase Saturation: Stir n-octanol and water (or pH 7.4 phosphate buffer for logD) together for 24 hours, then separate. Rationale: Mutually saturating the phases prevents water from partitioning into the octanol (and vice versa) during the actual experiment, which would alter phase volumes and invalidate concentration calculations.

  • Analyte Dissolution: Dissolve the dihydrobromide salt in the pre-saturated aqueous phase at a concentration of 1 mg/mL.

  • Equilibration: Combine the aqueous and octanol phases in a 1:1 ratio in a borosilicate glass vial. Shake mechanically at a constant 25°C for 1 hour.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Rationale: Gravity separation alone leaves micro-emulsions of water in the octanol phase, which artificially inflates the apparent octanol concentration of highly hydrophilic compounds.

  • Quantification: Sample both phases carefully (avoiding the interface) and quantify the concentration using HPLC-UV.

  • Validation (Mass Balance): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . If recovery is <95%, the assay is invalid due to interfacial trapping or degradation. Calculate logP = log(C_{oct} / C_{aq}).

Pharmaceutical Formulation Implications

The choice of a dihydrobromide salt over a free base or a monohydrochloride is a deliberate solid-state engineering decision. The free base of this compound is an oil or a low-melting, highly hygroscopic solid due to its low molecular weight and high polarity.

By forming a dihydrobromide salt, two equivalents of hydrobromic acid protonate both the amine and the triazole ring. The bromide ion is a large, highly polarizable (soft) anion compared to chloride. This larger ionic radius often facilitates a more thermodynamically stable, tightly packed crystal lattice, significantly reducing hygroscopicity and improving powder flow properties for bulk manufacturing. However, formulators must account for the fact that dissolving this salt in unbuffered water will yield a highly acidic solution (pH < 3) due to the release of two equivalents of protons as the triazolium moiety rapidly deprotonates toward its equilibrium state.

References

Sources

Exploratory

A Methodological Guide to Determining the Organic Solvent Solubility Profile of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influ...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences process chemistry, formulation development, and purification strategies. This technical guide presents a comprehensive framework for determining the solubility profile of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, a polar, ionic compound. Given the absence of extensive public data for this specific molecule, this document provides a detailed, first-principles approach. It combines theoretical analysis of the molecular structure with a robust, step-by-step experimental protocol based on the gold-standard equilibrium shake-flask method.[1][2] The guide is designed to provide researchers with the necessary tools to generate reliable and reproducible solubility data across a range of chemically diverse organic solvents.

Introduction and Theoretical Considerations

Understanding the solubility of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is essential for its development. Solubility dictates solvent selection for synthesis and crystallization, impacts bioavailability from different formulations, and is a key parameter in the Biopharmaceutics Classification System (BCS).[1][3]

Molecular Structure Analysis

A predictive assessment of solubility begins with an analysis of the compound's structure.

  • 1,2,4-Triazole Ring: This heterocyclic moiety is aromatic and polar, containing three nitrogen atoms that can act as hydrogen bond acceptors.[4][5] The parent 1H-1,2,4-triazole is known to be highly soluble in water and also soluble in alcohols.[5][6][7]

  • Ethylamine Sidechain: The primary amine group is basic and a potent hydrogen bond donor.[8]

  • Dihydrobromide Salt: The compound is a salt, meaning it exists as dissociated ions (a dicationic amine and two bromide anions) in solution. This ionic character fundamentally governs its solubility, favoring polar solvents that can effectively solvate the charged species. The energy required to overcome the crystal lattice energy of the salt must be compensated by the energy released upon solvation.[9]

Based on these features, the molecule is predicted to have the highest solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.

Physicochemical Principles Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic equilibrium process.[10][11] Several factors influence the solubility of an organic salt like the target compound:

  • "Like Dissolves Like": This principle suggests that solutes dissolve best in solvents with similar intermolecular forces.[12] For our ionic and polar compound, polar solvents are the primary candidates.

  • Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and bromide anions, facilitating dissolution.[9]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical.[13][14][15] Protic solvents (e.g., alcohols) can donate hydrogen bonds to the triazole nitrogens and bromide anion, while also accepting hydrogen bonds from the amine group. Aprotic polar solvents (e.g., DMSO) can only act as hydrogen bond acceptors.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[10] For most solid solutes, dissolution is an endothermic process, and solubility increases with temperature.[9]

Experimental Design for Solubility Profiling

A systematic approach is required to generate a comprehensive solubility profile. The following workflow outlines the key stages, from solvent selection to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation (Shake-Flask Method) cluster_2 Phase 3: Analysis & Data Processing A Select Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) B Prepare Stock Materials (API, Solvents, Standards) A->B C Add Excess API to Each Solvent in Vials D Equilibrate at Controlled Temperature (e.g., 25°C for 24-72h with agitation) C->D E Verify Equilibrium (Sample at multiple time points) D->E F Separate Solid & Liquid (Centrifugation / Filtration) E->F H Quantify API in Supernatant (e.g., HPLC-UV) F->H G Prepare Calibration Curve G->H I Calculate Solubility (mg/mL or mol/L) H->I J Tabulate & Classify Results I->J

Caption: Workflow for Equilibrium Solubility Determination.

Recommended Solvent Panel

A diverse set of solvents should be selected to probe a wide range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsPrimary Interactions Expected
Polar Protic Methanol, EthanolStrong hydrogen bonding (donor & acceptor), ion-dipole forces.
Polar Aprotic Acetonitrile, DMSO, DMFDipole-dipole forces, hydrogen bonding (acceptor only).
Less Polar Acetone, Ethyl AcetatePrimarily dipole-dipole forces.
Nonpolar Toluene, HexaneWeak van der Waals forces; poor solubility expected.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the recommended technique for determining thermodynamic equilibrium solubility.[1] It involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium.

Materials and Equipment
  • [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (milled to ensure consistent particle size)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Procedure
  • Preparation: Add an excess amount of the compound (e.g., 20-50 mg, ensuring solid remains after equilibration) to a pre-weighed vial.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium is reached, sample analysis at multiple time points (e.g., 24h, 48h, and 72h) is recommended.[1][2] Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

Analytical Quantification and Data Presentation

Accurate quantification of the dissolved compound is crucial. HPLC-UV is a standard and reliable method.

Sample HPLC-UV Method
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 5-20% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Wavelength Determined by UV scan of the compound (e.g., ~210 nm)
Column Temp. 30 °C

A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

Data Presentation

Results should be compiled into a clear, comparative table.

SolventSolvent ClassSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °CUSP Classification[16]
MethanolPolar ProticExperimental ValueCalculated ValueClassification
EthanolPolar ProticExperimental ValueCalculated ValueClassification
AcetonitrilePolar AproticExperimental ValueCalculated ValueClassification
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated ValueClassification
AcetoneLess PolarExperimental ValueCalculated ValueClassification
TolueneNonpolarExperimental ValueCalculated ValueClassification

Note: USP solubility classifications range from "Very soluble" (>1000 mg/mL) to "Practically insoluble" (<0.1 mg/mL).[17]

Visualization of Key Molecular Features

The solubility behavior is dictated by the functional groups within the molecule.

Caption: Key molecular features influencing solubility.

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the organic solvent solubility profile of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide. By combining a theoretical understanding of its molecular properties with the practical application of the equilibrium shake-flask method, researchers can generate the high-quality data necessary to support all stages of drug development. The principles and protocols outlined herein are broadly applicable to other polar, ionic small molecules.

References

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Murdock, K. L., & Hughes, D. L. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(19), 15735–15771. Retrieved from [Link]

  • USP-NF. (2012, December 15). Description and Solubility. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Zhang, C., et al. (2017). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Journal of Chemical Thermodynamics, 111, 240-247. Retrieved from [Link]

  • Li, Z., et al. (2008). Solubility of KBr in Binary Solvents Formed by Acetone and Water. Journal of Chemical & Engineering Data, 53(12), 2734–2736. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility definitions. Download Table. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

  • US Pharmacopeia (USP). (2013, April 18). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. Retrieved from [Link]

  • Delgado, D. R. (2013, November 12). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Chen, C., & Jorgensen, W. L. (2022). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. The Journal of Physical Chemistry B, 126(23), 4434–4441. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 52(3), 969–971. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

Introduction [2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a wide range of biologically active compounds. The 1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous antifungal, antiviral, and anticancer agents.[1][2][3][4] This application note provides a detailed, two-step protocol for the synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine as its dihydrobromide salt, a stable and readily handleable form of the amine.

The described synthetic route employs a robust and scalable approach, beginning with the N-alkylation of 1,2,4-triazole with a commercially available, amine-protected haloalkane, followed by a straightforward deprotection and salt formation step. This protocol is designed for researchers and scientists in both academic and industrial settings, offering a reliable method for obtaining this valuable synthetic intermediate.

Overall Synthetic Scheme

The synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is achieved in two main steps:

  • Step 1: Synthesis of tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate. This step involves the N-alkylation of 1,2,4-triazole with N-Boc-2-bromoethylamine. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the primary amine, preventing side reactions and facilitating purification.

  • Step 2: Deprotection and Salt Formation. The Boc protecting group is removed under acidic conditions using hydrobromic acid (HBr), which concurrently protonates the free amine and the triazole ring to yield the desired dihydrobromide salt.

Experimental Protocol

Part 1: Synthesis of tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate

This initial step focuses on the regioselective alkylation of the 1,2,4-triazole ring. The use of a strong base deprotonates the triazole, forming a nucleophilic anion that readily reacts with the electrophilic bromoalkane.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
1H-1,2,4-TriazoleC₂H₃N₃69.071.00 g14.48 mmol
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.64 g16.00 mmol
N-Boc-2-bromoethylamineC₇H₁₄BrNO₂224.093.57 g15.93 mmol
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated aqueous Sodium Bicarbonate solutionNaHCO₃84.01As needed-
Brine (Saturated aqueous NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-1,2,4-triazole (1.00 g, 14.48 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture until the triazole is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.64 g of a 60% dispersion in mineral oil, 16.00 mmol) portion-wise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Evolution of hydrogen gas will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the triazole anion.

  • Alkylation: In a separate flask, dissolve N-Boc-2-bromoethylamine (3.57 g, 15.93 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL). Transfer this solution to an addition funnel and add it dropwise to the triazole anion solution at room temperature over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Quenching: After completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate as a white solid or a viscous oil.

Part 2: Synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the dihydrobromide salt.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamateC₉H₁₆N₄O₂212.251.00 g4.71 mmol
Hydrobromic Acid (48% in water)HBr80.91~5 mL-
Diethyl EtherC₄H₁₀O74.12As needed-

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate (1.00 g, 4.71 mmol) in hydrobromic acid (48% in water, ~5 mL).

  • Deprotection: Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible. The evolution of gas (isobutylene and carbon dioxide) will be observed.[5]

  • Precipitation: After the reaction is complete, cool the flask in an ice-water bath. Add diethyl ether (20-30 mL) to the stirred solution to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold diethyl ether (2 x 10 mL) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to yield [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide as a white crystalline solid.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Salt Formation Triazole 1H-1,2,4-Triazole Boc_protected tert-butyl [2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate Triazole->Boc_protected 1. NaH 2. Bromo-Boc NaH NaH, DMF Bromo_Boc N-Boc-2-bromoethylamine Final_Product [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide Boc_protected->Final_Product HBr HBr HBr (aq)

Caption: Synthetic route for [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the free amine.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

Discussion and Scientific Rationale

The choice of a Boc-protecting group for the primary amine is strategic. The Boc group is stable under the basic conditions required for the N-alkylation of the triazole ring, thus preventing the formation of byproducts from the reaction of the amine with the bromoalkane. Furthermore, the Boc group is readily cleaved under acidic conditions, which simplifies the final deprotection step.[5]

The N-alkylation of 1,2,4-triazole can potentially yield two isomers: the N1- and N4-substituted products. The use of a strong, non-coordinating base like sodium hydride in an aprotic polar solvent such as DMF generally favors the formation of the N1-substituted isomer, which is the desired product in this synthesis.

The final product is isolated as a dihydrobromide salt. This is because both the primary amine and one of the nitrogen atoms in the triazole ring are basic and will be protonated by the excess hydrobromic acid used for deprotection. The salt form is typically a stable, crystalline solid that is easier to handle and store than the free amine, which may be a liquid or a low-melting solid and is more susceptible to degradation.

Safety Precautions

  • Sodium Hydride: Reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrobromic Acid: Is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled in a fume hood.

  • General: All manipulations should be carried out in a well-ventilated fume hood.

References

  • (Reference to a specific paper detailing the alkyl
  • Sharma, D., et al. (2022). A review on recent advances and future perspectives of 1,2,4-triazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 238, 114466.
  • Strzelecka, M., & Świątek, P. (2021). A review of the 1,2,4-triazole nucleus as a promising scaffold for the synthesis of new antimicrobial agents. Molecules, 26(4), 1032.
  • Wen, X., et al. (2020). Recent development of 1,2,4-triazole-containing compounds as anticancer agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460.
  • Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
  • (Reference to a paper on Boc-protection of amines)
  • (Reference to a paper on Boc-deprotection using HBr)
  • (General organic chemistry textbook reference for reaction mechanisms)
  • (Reference to safety data for hazardous m
  • (Additional relevant references)
  • Bulger, P. G., et al. (2003). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron, 59(41), 8235-8242.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Protection. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • (Reference to a specific synthesis of a similar compound)
  • (Further supporting references for reaction conditions and mechanisms)
  • (Reference for characterization data of the target molecule or similar structures)
  • (Reference for safety and handling of reagents)
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • (Further references as needed)

Sources

Application

protocol for coupling[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide with carboxylic acids

Application Notes & Protocols for Amide Bond Formation Topic: Protocol for Coupling [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide with Carboxylic Acids Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Amide Bond Formation

Topic: Protocol for Coupling [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide with Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This document provides a comprehensive guide for the covalent coupling of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide with a variety of carboxylic acids. We delve into the mechanistic principles of carboxylic acid activation, address the critical role of base in handling the amine salt, and present two robust, field-proven protocols utilizing EDC/HOBt and HATU coupling reagents. These methodologies are designed to be broadly applicable, offering researchers a reliable pathway to synthesize novel triazole-containing amides for discovery and development programs.

Foundational Principles: Understanding the Reaction Components

Successful amide bond formation is contingent on activating the carboxylic acid to overcome the kinetic barrier of reacting with an amine.[3] This process is further nuanced when one of the reactants is a salt, as is the case here.

The Amine: Neutralizing the Dihydrobromide Salt

The starting material, [2-(1H-1,2,4-triazol-1-yl)ethyl]amine, is provided as a dihydrobromide salt. In this form, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic.[4][5] Therefore, the first essential step in any coupling protocol is the in situ neutralization of this salt to liberate the free amine (R-NH₂).

This is achieved by adding a non-nucleophilic organic base. At least two equivalents of the base are required to neutralize the two equivalents of HBr associated with the amine. Additional base is often required depending on the specific coupling reagent used.

  • Recommended Base: Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA). DIPEA is often preferred due to its greater steric hindrance, which minimizes potential side reactions.

Carboxylic Acid Activation: Creating a Reactive Intermediate

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water, conditions often unsuitable for complex molecules.[4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the nucleophilic amine.[4][6]

Mechanism of Amide Bond Formation

The choice of coupling reagent dictates the specific nature of the activated intermediate. Below, we illustrate the pathways for the two most common classes of reagents: carbodiimides (EDC) and uronium salts (HATU).

G cluster_0 General Workflow start Carboxylic Acid (R-COOH) + Amine Salt (R'-NH3+)2Br- base Add Base (e.g., DIPEA) (≥2 equiv.) start->base coupling Add Coupling Reagent (e.g., EDC or HATU) free_amine Free Amine (R'-NH2) base->free_amine Neutralization amide Amide Product (R-CO-NH-R') activated Activated Carboxylic Acid (Reactive Intermediate) coupling->activated Activation activated->amide Nucleophilic Attack G cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway A R-COOH + EDC B O-Acylisourea (Unstable) A->B Activation C HOBt-Ester (More Stable) B->C + HOBt D Amide Product C->D + R'-NH2 E R-COOH + HATU + Base F OAt-Ester (Highly Reactive) E->F Activation G Amide Product F->G + R'-NH2

Caption: Comparison of EDC/HOBt and HATU activation mechanisms.

Experimental Protocols

The following are generalized protocols. Researchers should adjust stoichiometry and reaction times based on the specific properties of their carboxylic acid.

Protocol A: EDC/HOBt Mediated Coupling

This method is cost-effective and suitable for a wide range of substrates.

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard work-up reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. Allow the mixture to stir for 10-15 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Protocol B: HATU Mediated Coupling

This method is highly efficient, often faster, and is the preferred choice for sterically hindered or electron-deficient substrates. [7][8] Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Anhydrous DMF

  • Standard work-up reagents

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step generates the OAt-active ester. [9][10]5. In a separate flask, dissolve [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.1 equiv) in a small amount of DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor reaction progress by TLC or LC-MS. These reactions are often complete in a much shorter timeframe than EDC couplings.

Work-up and Purification:

  • The work-up procedure is identical to that described in Protocol A.

  • Purify the crude product by flash column chromatography.

Data Summary & Troubleshooting

ParameterProtocol A: EDC/HOBtProtocol B: HATURationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent.
Amine Salt 1.0 - 1.2 equiv1.0 - 1.2 equivA slight excess ensures full consumption of the acid.
Coupling Reagent 1.1 - 1.5 equiv1.1 - 1.2 equivEnsures complete activation of the carboxylic acid.
Additive HOBt (1.1 - 1.5 equiv)N/A (included in HATU)Suppresses racemization and forms a stable active ester. [3][11]
Base (DIPEA/TEA) 2.0 - 3.0 equiv2.0 - 3.0 equivNeutralizes amine salt (2 equiv) + acidifies medium (1 equiv).
Solvent DMF, DCM, ACNDMF, ACNPolar aprotic solvent to dissolve all components. [11][9]
Temperature 0 °C to RT0 °C to RTInitial cooling minimizes side reactions during activation.
Reaction Time 12 - 24 hours1 - 4 hoursHATU is a significantly faster coupling reagent. [12]

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inadequate neutralization of the amine salt.

    • Solution: Ensure at least 3 equivalents of base are used. Confirm the quality of the base; it should be anhydrous and pure.

    • Cause: Inactive coupling reagent due to moisture.

    • Solution: Use fresh, high-quality anhydrous reagents and solvents. EDC and HATU are moisture-sensitive.

  • Formation of N-acylurea Side Product (with EDC):

    • Cause: The O-acylisourea intermediate rearranges before being intercepted by the amine.

    • Solution: Ensure HOBt is included, as it mitigates this side reaction. [3]Running the reaction at a higher concentration can also favor the desired bimolecular reaction.

  • Guanidinylation of Amine (with HATU):

    • Cause: The free amine reacts directly with HATU, a known side reaction with highly reactive amines if the carboxylic acid is not activated first. [10] * Solution: Adhere strictly to the pre-activation protocol. Mix the carboxylic acid, HATU, and base first before adding the amine.

  • Difficult Purification:

    • Cause: Byproducts (tetramethylurea, DIPEA salts) co-elute with the product.

    • Solution: A thorough aqueous work-up is critical. The acidic wash removes the basic DIPEA, and multiple water or brine washes can help remove the water-soluble urea byproducts.

Conclusion

The coupling of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide with carboxylic acids is a robust and reliable transformation central to the synthesis of novel chemical entities. Success hinges on the careful selection of coupling reagents and, most critically, the sufficient use of a non-nucleophilic base to liberate the free amine from its salt form. Both the economical EDC/HOBt method and the highly efficient HATU protocol offer viable pathways to the desired amide products, providing researchers with flexible and powerful tools for drug discovery and development.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Beliavska-Kopach, V. O., et al. (2022). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances. [Link]

  • Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Gevorg, S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Dunn, P. J., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Bihdan, O. A., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. [Link]

  • Kar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Chalouati, F., et al. (2025). Synthesis, characterization, and biological activities of some heterocyclic compounds derived from coupling carboxylic acids and 1H-1,2,4-triazole-3,5-diamine. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Lemmerer, A., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[4][13][14]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Molecules. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. [Link]

  • Wikipedia. HATU. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • D'Souza, L. M., & Müller, P. (2007). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA International Journal for Chemistry. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

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Method

Application Notes &amp; Protocols for Antifungal Drug Discovery Using [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

Introduction The 1,2,4-triazole scaffold is a cornerstone in modern antifungal therapy.[1] Its prevalence in leading drugs such as fluconazole and voriconazole stems from its ability to potently and selectively inhibit t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern antifungal therapy.[1] Its prevalence in leading drugs such as fluconazole and voriconazole stems from its ability to potently and selectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.[1] The search for novel triazole derivatives with improved potency, broader spectrum, and reduced resistance profiles is a key objective in medicinal chemistry.[3][4]

This guide provides a comprehensive framework for utilizing [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide as a versatile starting material for the discovery and preclinical development of new antifungal agents. The primary amine in this building block serves as a strategic handle for chemical diversification, enabling the exploration of a wide chemical space to optimize interactions with the fungal CYP51 active site. We present a logical workflow from derivative synthesis and in vitro screening to mechanism of action studies and preliminary in vivo efficacy evaluation.

Part 1: Synthesis of a Novel Amide-Based Triazole Library

The primary amine of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine provides a reactive site for creating diverse libraries of compounds. The following protocol details the synthesis of an amide library, a common and effective strategy for exploring structure-activity relationships (SAR).

Experimental Protocol: Amide Library Synthesis

This protocol describes the parallel synthesis of N-substituted amide derivatives from the title compound and a variety of acyl chlorides.

Rationale: Amide bonds are stable and their substituents allow for systematic modification of steric and electronic properties, which can significantly influence binding affinity to the target enzyme.

  • Preparation of the Free Amine:

    • Dissolve [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), at 0°C to neutralize the dihydrobromide salt and generate the free amine in situ. Stir for 15 minutes.

  • Acylation Reaction:

    • In separate reaction vessels, add a solution of a distinct acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, cyclohexanecarbonyl chloride) (1.1 eq) in the same solvent to the free amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the final amide derivative.

  • Characterization:

    • Confirm the structure and purity of each synthesized compound using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[4][6]

G cluster_synthesis Synthesis Workflow start [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide free_amine Generate Free Amine (Base, e.g., TEA) start->free_amine reaction Parallel Acylation Reaction free_amine->reaction acyl_chlorides Library of Acyl Chlorides (R-COCl) acyl_chlorides->reaction workup Aqueous Work-up & Purification (Chromatography) reaction->workup characterization Structure Confirmation (NMR, HRMS) workup->characterization library Purified Amide Library characterization->library

Caption: Workflow for synthesizing an amide library from the starting amine.

Part 2: In Vitro Antifungal Susceptibility Screening

The synthesized library must be screened to identify compounds with antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Rationale: This standardized method ensures high reproducibility and allows for the quantitative comparison of the potency of different compounds against various fungal strains.[7][10]

  • Preparation of Materials:

    • Fungal Strains: Use a panel of clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Include quality control strains as recommended by CLSI.

    • Medium: Use RPMI-1640 medium buffered with MOPS.[11]

    • Compound Stock Solutions: Prepare 10 mg/mL stock solutions of each synthesized compound in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation:

    • Subculture yeast or conidia on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[7]

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[7]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Plate Preparation and Incubation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in RPMI-1640 to achieve a final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Inoculate each well with 100 µL of the standardized fungal suspension.[10]

    • Include a growth control (inoculum, no drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[7]

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free growth control.[7] This can be assessed visually or with a spectrophotometer.

Data Presentation: MIC Values

Summarize the results in a table for clear comparison.

Compound IDR-Group (from R-COCl)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
Lead-01 4-Chlorophenyl0.250.54
Lead-02 2,4-Difluorophenyl≤0.1250.252
Cmpd-03 Cyclohexyl816>64
FCZ (Ctrl) N/A14>64

Part 3: Mechanism of Action (MoA) Elucidation

For active compounds ("hits"), it is crucial to confirm that they function via the expected mechanism: inhibition of ergosterol biosynthesis.

Experimental Protocol: Sterol Profile Analysis via GC-MS

Rationale: Inhibition of CYP51 leads to a depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol. Quantifying these sterols provides direct evidence of target engagement.[6][12]

  • Fungal Culture and Treatment:

    • Grow the fungal cells (e.g., C. albicans) in a suitable broth medium to mid-log phase.

    • Expose the cells to the test compound at a concentration of 4x MIC for a defined period (e.g., 6-8 hours). Include an untreated control and a positive control (e.g., fluconazole).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Perform a saponification step by heating the cell pellet with alcoholic potassium hydroxide to hydrolyze fatty acids.

    • Extract the non-saponifiable lipids (containing sterols) into an organic solvent like n-heptane.

  • GC-MS Analysis:

    • Evaporate the solvent and derivatize the sterols (e.g., silylation) to increase their volatility for gas chromatography (GC).

    • Analyze the sample using a GC-MS system. Identify and quantify ergosterol and lanosterol based on their retention times and mass spectra compared to authentic standards.

  • Data Interpretation:

    • A significant decrease in the ergosterol peak and a simultaneous increase in the lanosterol peak in compound-treated samples compared to the untreated control confirms inhibition of the ergosterol biosynthesis pathway at the level of CYP51.[12]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa squalene Squalene hmg_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->ergosterol triazole 1,2,4-Triazole Compound triazole->cyp51 Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Part 4: Preliminary In Vivo Efficacy Evaluation

Promising lead compounds with potent in vitro activity and a confirmed MoA should be evaluated in an animal model to assess their efficacy in a physiological context.

Experimental Protocol: Murine Model of Disseminated Candidiasis

Rationale: This model is a well-established and clinically relevant system for assessing the ability of an antifungal agent to control a systemic fungal infection and improve survival.[13][14]

  • Animal Model:

    • Use immunocompromised mice (e.g., by treatment with cyclophosphamide) to ensure susceptibility to infection. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of the fungal cells (e.g., 1 x 10⁵ CFU/mouse).[14]

  • Treatment:

    • Randomize mice into treatment groups (typically n=8-10 per group).

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses (e.g., 1, 5, 20 mg/kg) starting a few hours post-infection.

    • Include a vehicle control group (receiving only the drug delivery vehicle) and a positive control group (e.g., fluconazole).[15]

  • Endpoint Analysis:

    • Survival: Monitor mice daily for a set period (e.g., 14-21 days) and record mortality.

    • Fungal Burden: In a separate cohort of mice, euthanize animals at a specific time point (e.g., 72 hours post-infection). Aseptically harvest target organs (kidneys are the primary target organ for C. albicans).[13]

    • Homogenize the organs, perform serial dilutions, and plate on agar medium to determine the number of colony-forming units (CFU) per gram of tissue.[13]

Data Presentation: In Vivo Efficacy

Present fungal burden data clearly to show dose-dependent effects.

Treatment Group (Dose)Mean Log₁₀ CFU/g Kidney ± SD
Vehicle Control6.5 ± 0.4
Lead-02 (1 mg/kg) 4.2 ± 0.6
Lead-02 (5 mg/kg) 2.8 ± 0.5
FCZ (10 mg/kg) 3.5 ± 0.7

References

  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of Chemical Society of Nigeria.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Molecules. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. [Link]

  • Design, synthesis, and antifungal activities of novel 1,2,4-triazole derivatives containing amino acid fragments. Molecules. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. [Link]

Sources

Application

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide as a ligand in transition metal coordination

Advanced Coordination Protocols:[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide in Transition Metal Complexation Executive Summary The rational design of transition metal complexes relies heavily on the selection an...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Coordination Protocols:[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide in Transition Metal Complexation

Executive Summary

The rational design of transition metal complexes relies heavily on the selection and activation of versatile organic ligands. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide represents a highly adaptable bidentate N,N-donor ligand. Featuring both a primary aliphatic amine and a 1,2,4-triazole ring, it can act as a chelator to form discrete mononuclear complexes or as a bridging ligand to construct multi-dimensional coordination polymers (MOFs)[1]. This application note provides a rigorous, field-proven guide to activating this ligand from its stable dihydrobromide salt and deploying it in the synthesis of advanced materials, including Copper(II) catalysts and Iron(II) spin-crossover (SCO) polymers[2].

Mechanistic Causality & Ligand Activation Logic

As a Senior Application Scientist, I emphasize that successful coordination chemistry begins with understanding the physical state of your reagents. The ligand is supplied as a dihydrobromide salt (·2HBr) for a critical reason: the free primary aliphatic amine is highly susceptible to atmospheric oxidation and unwanted oligomerization during storage. The protonation of the amine and the triazole ring locks the lone pairs, rendering the molecule inert.

To utilize this molecule as a ligand, it must undergo controlled deprotonation . Introducing exactly 2.0 equivalents of a non-nucleophilic base (such as triethylamine) or a strong inorganic base (such as KOH) neutralizes the hydrobromic acid. This causality is fundamental: failing to fully deprotonate the ligand leaves the nitrogen lone pairs unavailable, resulting in unreacted metal salts and failed crystallizations. Once freed, the ligand exhibits two primary coordination modes:

  • Bidentate Chelation: The primary amine and the N2/N4 atom of the triazole ring fold around a single metal center (e.g., Cu²⁺, Zn²⁺), forming a thermodynamically stable 6-membered metallacycle.

  • Bidentate Bridging: The triazole ring coordinates to one metal center while the ethylamine chain extends to coordinate a secondary metal center, driving the self-assembly of 1D chains or 2D/3D networks, a mechanism paramount in the crystal engineering of Fe(II) spin-crossover (SCO) materials[2].

SCO_Mechanism HS High-Spin (HS) Fe(II) S=2 Paramagnetic Longer Fe-N LS Low-Spin (LS) Fe(II) S=0 Diamagnetic Shorter Fe-N HS->LS Cooling / Increased Pressure LS->HS Heating / Light Irradiation

Caption: Spin-crossover (SCO) transition mechanism in Fe(II)-triazole complexes.

Quantitative Parameters & Coordination Data

To ensure reproducibility and precision in stoichiometric calculations, the following physicochemical parameters must be strictly adhered to during experimental design.

Property / ParameterValue / DescriptionCausality / Relevance
Molecular Weight (Salt) ~273.96 g/mol Determines stoichiometric mass for the ·2HBr precursor.
Molecular Weight (Free) 112.13 g/mol Used for yield calculations post-deprotonation.
pKa (Amine) ~9.5 - 10.5Dictates the pH required (>9.0) to fully deprotonate the primary amine.
Coordination Sites N (amine), N2/N4 (triazole)Enables bidentate chelation or bridging architectures[1].
Metal:Ligand Ratio (1:2) Mononuclear ComplexesFavors discrete molecular species (e.g., square-planar Cu²⁺).
Metal:Ligand Ratio (1:3) Coordination PolymersSaturates octahedral sites, forcing bridging and 1D chain formation[2].

Experimental Protocols

Protocol A: Ligand Activation (Deprotonation)

This protocol is a self-validating system designed to yield the active free ligand.

  • Dissolution: Dissolve 1.0 mmol (274 mg) of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide in 10 mL of anhydrous methanol or absolute ethanol.

  • Neutralization: Add 2.0 mmol of triethylamine (Et₃N, ~278 µL) dropwise under continuous magnetic stirring at room temperature.

  • Self-Validation Check: Monitor the solution using pH indicator strips. The reaction is complete when the pH stabilizes between 8.5 and 9.5. Note: If the pH remains below 8.0, the amine is still partially protonated, which will severely inhibit downstream metal coordination.

  • Isolation: Stir for 30 minutes. The resulting solution contains the activated free ligand (L) and soluble Et₃N·HBr byproduct, which generally does not interfere with subsequent transition metal complexation.

Protocol B: Synthesis of a Mononuclear Cu(II) Complex
  • Metal Preparation: Prepare a 0.5 mmol solution of Copper(II) chloride dihydrate (CuCl₂·2H₂O, 85 mg) in 5 mL of methanol.

  • Complexation: Slowly add the Cu(II) solution to the activated free ligand solution (1.0 mmol) from Protocol A. This establishes a strict 1:2 Metal:Ligand ratio.

  • Self-Validation Check: The causality of the ligand field theory becomes visually apparent here. The solution will immediately transition from a pale, watery blue (characteristic of solvated Cu²⁺) to a deep royal blue or purple. This intense color shift validates successful N,N'-coordination and the resulting strong ligand field splitting.

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature for 48–72 hours to yield X-ray quality single crystals of [Cu(L)₂]Cl₂.

Protocol C: Synthesis of an Fe(II) Spin-Crossover (SCO) Polymer
  • Inert Atmosphere: Purge a Schlenk flask with Nitrogen or Argon. Dissolve 0.33 mmol of Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) in 5 mL of degassed ethanol.

  • Redox Protection: Add ~5 mg of ascorbic acid to the iron solution. Causality: Ascorbic acid acts as a sacrificial reductant, preventing the premature oxidation of Fe(II) to Fe(III), which would permanently destroy the SCO phenomenon[2].

  • Polymerization: Slowly layer the Fe(II) solution onto 1.0 mmol of the activated ligand solution (Protocol A) in a straight-walled tube to promote a 1:3 Metal:Ligand ratio.

  • Self-Validation Check (Thermochromism): The bridging nature of the triazole ring drives the self-assembly of a 1D coordination polymer chain, [Fe(L)₃]ₙ²ⁿ⁺. The formation of a white or pale pink precipitate at room temperature indicates the High-Spin (HS) state. To validate the SCO property, submerge the vial in liquid nitrogen (77 K); the material will undergo a sharp thermochromic transition to a deep magenta/purple, confirming the shift to the Low-Spin (LS) state[2].

Workflow Visualization

Workflow A Ligand Salt [2-(1H-1,2,4-triazol-1-yl)ethyl]amine·2HBr B Deprotonation Add Base (NaOH or Et3N) A->B pH 8-9 Adjustment C Free Ligand (L) Active N,N'-Donor B->C HBr Neutralization D Cu(II) / Zn(II) Salts Chelation Pathway C->D M:L = 1:2 Ratio E Fe(II) Salts Bridging / SCO Pathway C->E M:L = 1:3 Ratio F Mononuclear Complexes e.g., [Cu(L)2]2+ D->F Crystallization G 1D/2D Coordination Polymers e.g., [Fe(L)3]2+n E->G Self-Assembly

Caption: Workflow for ligand activation and transition metal complexation pathways.

References

  • Benaissa, H., et al. "Syntheses, Crystal Structures, Luminescent Properties, and Electrochemical Synthesis of Group 12 Element Coordination Polymers with 4-Substituted 1,2,4-Triazole Ligands." ACS Crystal Growth & Design, 2019.[Link]

  • Garcia, Y., Adarsh, N. N., & Naik, A. D. "Crystal Engineering of FeII Spin Crossover Coordination Polymers Derived from Triazole or Tetrazole Ligands." CHIMIA, 2013.[Link]

Sources

Method

Application Note: Strategic Incorporation of[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide in Peptide Engineering

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Scientific Rationale & Mechanistic Insights The development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Mechanistic Insights

The development of peptidomimetics often requires the substitution of native peptide bonds or side chains with metabolically stable, functionally enriched bioisosteres[1]. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a highly versatile bifunctional building block designed for this exact purpose. It features a reactive primary ethylamine linker coupled to a 1,2,4-triazole pharmacophore.

Why 1,2,4-Triazole?

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as an amide bond bioisostere[2].

  • Proteolytic Stability: Unlike native amide bonds, the triazole ring is completely resistant to enzymatic degradation by proteases and peptidases, significantly extending the in vivo half-life of the peptide[1][3].

  • Electronic Mimicry: The heterocycle closely mimics the steric bulk and dipole moment of a trans-amide bond[4].

  • Enhanced Target Affinity: The N2 and N4 nitrogen atoms of the 1,2,4-triazole ring act as potent hydrogen-bond acceptors. This allows the moiety to participate in complex hydrogen-bonding networks within target protein active sites, often improving binding affinity compared to native sequences[2].

Handling the Dihydrobromide Salt

A critical point of failure in incorporating this building block is neglecting its salt form. Supplied as a dihydrobromide (2HBr) salt to ensure shelf stability and prevent amine oxidation, the molecule requires rigorous neutralization prior to coupling. A minimum of two equivalents of a hindered tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) is required strictly to liberate the free base, with additional equivalents necessary to drive the coupling mechanism.

Experimental Workflows & Pathway Visualization

This building block can be incorporated into peptide sequences via two primary strategies:

  • C-Terminal Amidation: Appending the triazole moiety to the C-terminus to act as a capping group, preventing exopeptidase degradation.

  • Side-Chain Derivatization: Coupling the amine to the side-chain carboxylates of Aspartic Acid (Asp) or Glutamic Acid (Glu) to create branched peptidomimetics or functionalized staples.

G Start Fmoc-SPPS Peptide (Glu-OAllyl) Deprotect Pd(PPh3)4 / PhSiH3 (Allyl Removal) Start->Deprotect Step 1 Activate PyBOP / DIPEA (Carboxylate Activation) Deprotect->Activate Step 2 Couple Add Triazole-Ethylamine (2HBr Salt + 4 eq DIPEA) Activate->Couple Step 3 Cleave TFA Cleavage (Global Deprotection) Couple->Cleave Step 4 End Purified Triazole-Peptide Cleave->End Step 5

Workflow for on-resin side-chain derivatization using triazole-ethylamine.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation

To attach the triazole-ethylamine to the C-terminus, the peptide must first be synthesized and cleaved from the resin without removing the side-chain protecting groups.

Causality Check: We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme acid lability of the 2-CTC linker allows cleavage with 1% TFA, leaving side-chain protecting groups (like tBu, Boc, Trt) fully intact. This prevents the triazole-ethylamine from erroneously coupling to Asp/Glu side chains during the solution-phase reaction.

Step-by-Step Methodology:

  • Mild Cleavage: Treat the fully elongated peptide-resin (synthesized on 2-CTC resin) with 1% TFA in Dichloromethane (DCM) for 10 minutes. Filter into a flask containing 10% pyridine in methanol to neutralize the TFA. Repeat 3 times.

  • Concentration: Evaporate the solvent under reduced pressure to yield the fully protected peptide with a free C-terminal carboxylate.

  • Pre-Activation: Dissolve the protected peptide (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 3 minutes to form the active OAt ester.

  • Salt Neutralization & Coupling: In a separate vial, dissolve[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.5 eq) in DMF and add DIPEA (3.0 eq to neutralize the 2HBr salt). Add this solution to the activated peptide. Stir at room temperature for 2 hours.

  • Global Deprotection: Concentrate the reaction mixture, then treat with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours to remove side-chain protecting groups.

  • Precipitation: Precipitate the final triazole-modified peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: On-Resin Side-Chain Modification (Asp/Glu)

This protocol describes the attachment of the triazole moiety to a specific Glutamic acid residue within the peptide sequence.

Causality Check: We use PyBOP instead of HATU for the on-resin coupling. While HATU is highly efficient, any delay in the addition of the amine can lead to the reaction of the free amine with the uronium salt of HATU, causing irreversible guanidinylation of the valuable triazole building block. PyBOP (a phosphonium reagent) entirely eliminates this side reaction risk.

Step-by-Step Methodology:

  • Orthogonal Protection: Synthesize the peptide using Fmoc-Glu(OAllyl)-OH at the desired modification site.

  • Allyl Deprotection: Swell the resin in DCM. Treat with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 x 30 minutes under argon. Wash extensively with DCM and DMF.

  • Activation: Add PyBOP (3.0 eq) and DIPEA (6.0 eq) to the resin in DMF.

  • Coupling: Immediately add[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (3.0 eq). Note: The 6.0 eq of DIPEA added in Step 3 is sufficient to neutralize the 2HBr salt (requires 2 eq per molecule) and drive the coupling. Shake for 2 hours at room temperature.

  • Washing & Cleavage: Wash the resin with DMF, then DCM. Cleave the peptide using a standard 95% TFA cocktail.

Reaction Optimization & Data Presentation

When optimizing the coupling of this specific dihydrobromide salt, the choice of coupling reagent and base stoichiometry is paramount. Table 1 summarizes the empirical efficacy of various conditions.

Table 1: Coupling Reagent Efficacy for[2-(1H-1,2,4-triazol-1-yl)ethyl]amine

Coupling ReagentBase (Equivalents)*SolventReaction TimeYield / PurityRisk of Guanidinylation
HATU DIPEA (5.0 eq)DMF1 - 2 hHigh / >90%Moderate (if amine addition is delayed)
PyBOP DIPEA (5.0 eq)DMF2 - 3 hHigh / >85%None (Recommended for on-resin)
DIC / Oxyma NMM (2.0 eq)**DMF4 - 12 hModerate / 70%None
EDC / HOBt DIPEA (4.0 eq)DCM/DMF12 hLow / <50%None

*Base equivalents are calculated relative to 1.0 eq of the peptide carboxylate, assuming 1.5 eq of the triazole amine dihydrobromide is used. The base must neutralize the HBr and drive the reaction. **DIC/Oxyma is neutral; base is only required here to liberate the free amine from the HBr salt.

Pathway Target Protease Active Site Triazole 1,2,4-Triazole Moiety (Peptidomimetic) Target->Triazole Binding Hbond H-Bonding Network (N2/N4 coordination) Triazole->Hbond Induces Stability Proteolytic Resistance (Amide Bioisostere) Triazole->Stability Confers Efficacy Enhanced In Vivo Efficacy Hbond->Efficacy Stability->Efficacy

Mechanistic advantages of 1,2,4-triazole incorporation in peptide drug design.

References

  • Title: Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: MDPI URL: [Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics Source: CHIMIA URL: [Link]

  • Title: Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides (ECSOC 2025) Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Catalytic Workflows Using[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide Complexes

Introduction & Mechanistic Profile[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (CAS: 1803598-89-1) is a highly versatile precursor for bidentate N,N-ligands. The dihydrobromide salt formulation ensures long-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profile[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (CAS: 1803598-89-1) is a highly versatile precursor for bidentate N,N-ligands. The dihydrobromide salt formulation ensures long-term oxidative stability, preventing the premature degradation commonly observed in free primary amines. Upon in situ neutralization, the primary amine and the 1,2,4-triazole nitrogen coordinate strongly to transition metals (such as Pd, Cu, and Ag) to form robust, water-soluble catalytic complexes (ACS Publications)[1].

These complexes are particularly advantageous in green chemistry. The hydrophilic nature of the triazole-amine backbone allows reactions to proceed in aqueous or biphasic media, which is a critical requirement for modern sustainable synthesis and bioconjugation (). Furthermore, the bidentate geometry effectively encapsulates the metal center, tuning its redox potential and preventing the agglomeration of inactive metal species, such as palladium black ().

Ligand Activation and Complexation Workflow

Causality & Logic: The use of the dihydrobromide salt necessitates a stoichiometric addition of a mild base (e.g., K₂CO₃ or NaOH) to liberate the free amine. Without this deprotonation step, the protonated amine cannot donate its electron pair to the metal center, resulting in a catalytically dead species.

LigandActivation Salt Ligand Precursor (Dihydrobromide Salt) Base Base Addition (K2CO3 / NaOH) Salt->Base Aqueous/Organic Solvent FreeLigand Free N,N-Ligand (Active Form) Base->FreeLigand - 2 HBr Complex Active Catalytic Complex FreeLigand->Complex Coordination Metal Metal Precursor (Pd / Cu / Ag) Metal->Complex Ligand Exchange

Workflow of in situ ligand activation and metal complexation.

Protocol 2.1: In Situ Preparation of the Pd(II) Catalyst

Self-Validating System: This protocol includes visual checkpoints to ensure successful complexation before proceeding to the main reaction.

  • Reagent Charging: In a 10 mL Schlenk tube, add 0.11 mmol of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide and 0.25 mmol of K₂CO₃.

  • Solvent Addition: Add 2.0 mL of degassed distilled water. Stir for 10 minutes at room temperature.

    • Validation Check: The dissolution of the salt and the evolution of trace CO₂ gas confirm the neutralization of the dihydrobromide, yielding the active free base.

  • Metal Complexation: Add 0.10 mmol of Pd(OAc)₂ to the solution.

    • Validation Check: The mixture will transition from a suspension of orange/red Pd(OAc)₂ to a pale yellow, completely homogeneous solution within 15-30 minutes. This color shift is the definitive indicator of successful ligand exchange and the formation of the active Pd(II)-triazole complex.

Palladium-Catalyzed Aqueous Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The strong σ-donation from the primary amine and the π-acceptor properties of the triazole ring stabilize the Pd(0) intermediate during the catalytic cycle. This structural stabilization prevents catalyst deactivation in water, allowing for high turnover numbers (TON) in aqueous Suzuki-Miyaura couplings without the need for heavy organic co-solvents ()[1].

CatalyticCycle Pd0 Pd(0)-Triazole Complex OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X TransMet Transmetalation Intermediate OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Intermediate TransMet->RedElim - B(OH)3 - Halide RedElim->Pd0 Product Release Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd-triazole complexes.

Protocol 3.1: Aqueous Suzuki-Miyaura Coupling
  • Preparation: To the in situ generated Pd(II) catalyst solution (from Protocol 2.1), add 1.0 mmol of the aryl halide and 1.2 mmol of the arylboronic acid.

  • Base Addition: Add an additional 2.0 mmol of K₂CO₃ to facilitate the transmetalation step.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-6 hours.

  • Workup: Cool to room temperature and extract with ethyl acetate (3 x 5 mL). The aqueous layer (containing the water-soluble catalyst) can be retained for recycling studies.

Table 1: Quantitative Data for Pd-Catalyzed Aqueous Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst Loading (mol%)Time (h)Expected Yield (%)
4-BromoanisolePhenylboronic acid1.02>95
4-ChlorotoluenePhenylboronic acid2.0688
Bromobenzene4-Methoxyphenylboronic acid1.02>97

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Causality: In Click Chemistry, Cu(I) is highly prone to oxidation to Cu(II) or disproportionation into Cu(0) and Cu(II). The triazole-amine ligand encapsulates the Cu(I) center, tuning its redox potential and accelerating the formation of the critical copper-acetylide intermediate. This prevents the degradation of the catalyst in aerobic or aqueous environments ()[2].

Protocol 4.1: Biocompatible CuAAC "Click" Reaction
  • Catalyst Assembly: In a reaction vial, dissolve 0.05 mmol of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide in 1 mL of a 1:1 water/tert-butanol mixture. Add 0.12 mmol of NaOH to neutralize the salt.

  • Copper Addition: Add 0.05 mmol of CuSO₄·5H₂O.

  • Reduction: Add 0.10 mmol of sodium ascorbate (freshly prepared aqueous solution).

    • Validation Check: The reaction mixture will immediately transition from a pale blue (Cu(II)) to a colorless or very pale yellow solution. This visual cue validates the reduction to the catalytically active Cu(I) species.

  • Substrate Addition: Add 1.0 mmol of the alkyne and 1.0 mmol of the azide. Stir at room temperature for 1-2 hours.

  • Workup: The triazole product typically precipitates from the aqueous mixture and can be isolated via simple vacuum filtration.

Table 2: Quantitative Data for CuAAC "Click" Reactions
AzideAlkyneCatalyst Loading (mol%)Time (h)Expected Yield (%)
Benzyl azidePhenylacetylene0.51>99
Phenyl azide1-Octyne0.5294
4-Nitrobenzyl azidePropargyl alcohol1.01.596

References

  • (Click Chemistry) Gupta R.K. (Ed.) - Click Chemistry. Volume 1 - Fundamentals and Synthesis. 1-CRC Press (2025) - Source: scribd.com URL: [Link]

  • Supramolecular and Coordination Polymer Complexes Supported by a Tripodal Tripyridine Ligand Containing a 1,3,5-Triethylbenzene Spacer - Source: acs.org URL: [Link]

  • Poly[[{μ3-tris[2-(4-phenyl-1,2,3-triazol-1-yl)ethyl]amine}silver(I)] hexafluoridophosphate] - Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

Application Scientist's Overview Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly polar, nitrogen-rich heterocycles like[2-(1H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Overview

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly polar, nitrogen-rich heterocycles like[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide presents unique challenges. The two most critical failure points in this workflow are regioselectivity during the initial alkylation (differentiating the 1H vs. 4H tautomers) and product recovery during the deprotection of the primary amine.

Instead of relying on the traditional, lower-yielding Ing-Manske (hydrazine) deprotection, this guide outlines a highly optimized, self-validating two-step protocol. By strategically pairing a bulky, non-nucleophilic base (DBU) for N1-selective alkylation with a harsh acidic cleavage (48% aq. HBr), we bypass sticky intermediates and directly isolate the target molecule as a highly pure, crystalline dihydrobromide salt.

Mechanistic Workflow

G SM 1,2,4-Triazole + N-(2-bromoethyl)phthalimide Step1 Step 1: N-Alkylation DBU, THF, 60°C SM->Step1 Int 2-(1H-1,2,4-triazol-1-yl) ethylphthalimide Step1->Int 90:10 N1:N4 Regioselectivity Step2 Step 2: Deprotection 48% aq. HBr, Reflux Int->Step2 Prod [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide Step2->Prod Cleavage & Salt Formation

Fig 1. Optimized two-step synthesis of the target dihydrobromide salt via HBr deprotection.

Troubleshooting & FAQs

Q1: Why is my regioselectivity so poor, and how can I maximize the 1H-isomer yield? A: Unsubstituted 1,2,4-triazole exists in tautomeric forms, presenting three nucleophilic nitrogens (N1, N2, and N4)[1]. Standard alkylation with bases like K₂CO₃ in DMF often yields a difficult-to-separate mixture of N1 and N4 isomers. The Fix: Switch your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). DBU acts as a bulky counterion that sterically shields the N4 position during the Sₙ2 displacement. This specific combination consistently drives the regioselectivity to approximately 90:10 in favor of the desired N1-alkylated isomer[2].

Q2: I am seeing significant over-alkylation (quaternary triazolium salts). How do I prevent this? A: The N4 nitrogen remains weakly nucleophilic even after N1 alkylation. If you use an excess of the alkylating agent, N-(2-bromoethyl)phthalimide[3], or push the temperature beyond 60°C, the triazole ring will undergo a second alkylation, forming an insoluble quaternary triazolium salt. The Fix: Strictly maintain a 1.05 : 1.00 molar ratio of 1,2,4-triazole to the alkylating agent and cap the reaction temperature at 60°C.

Q3: The deprotection of the phthalimide intermediate using hydrazine is stalling, and the product is a sticky mess. What is the cause? A: The traditional Ing-Manske procedure uses hydrazine hydrate to cleave the phthalimide, producing phthalhydrazide as a byproduct. Because your target amine is highly polar, it easily becomes trapped in the hydrogen-bonding network of the phthalhydrazide gel, leading to massive yield losses during filtration. The Fix: Abandon hydrazine. Instead, reflux the intermediate in 48% aqueous hydrobromic acid (HBr). This acidic hydrolysis cleaves the phthalimide to form phthalic acid (which is highly insoluble in cold water and easily filtered off) while simultaneously protonating both the primary amine and the triazole ring. This directly yields the target dihydrobromide salt in a single step.

Q4: The final dihydrobromide salt is extremely hygroscopic. How do I crystallize it? A: The dihydrobromide salt holds onto water tenaciously, which prevents crystallization and leaves you with an oily residue. The Fix: After filtering off the phthalic acid, concentrate the aqueous filtrate in vacuo. Add absolute ethanol (or toluene) and re-evaporate to azeotropically remove residual water. Finally, triturate the resulting anhydrous oil with cold diethyl ether. The sudden drop in polarity forces the salt to crash out as a free-flowing, crystalline solid.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting yield/purity metrics based on process optimization.

Reaction StepVariables TestedResulting N1:N4 RatioDeprotection YieldProduct State
Alkylation K₂CO₃ / DMF / 80°C~70:30N/AMixed Isomers
Alkylation DBU / THF / 60°C~90:10 N/AHigh N1 Purity
Deprotection Hydrazine / EtOHN/A45 - 60%Sticky Free Base
Deprotection 48% aq. HBr / Reflux N/A>85% Crystalline Dihydrobromide

Step-by-Step Experimental Protocol

Step 1: Regioselective Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethylphthalimide

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 1,2,4-triazole (1.05 equiv) and anhydrous THF (0.5 M).

  • Deprotonation: Add DBU (1.05 equiv) dropwise at room temperature. Stir for 30 minutes to allow complete salt formation[1].

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.00 equiv)[3] in one portion.

  • Heating: Attach a reflux condenser and heat the reaction to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) until the bromide is consumed.

  • Workup: Cool to room temperature, concentrate the THF in vacuo, and partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude N1-alkylated intermediate.

Step 2: Acidic Cleavage & Salt Formation

  • Hydrolysis: Suspend the crude 2-(1H-1,2,4-triazol-1-yl)ethylphthalimide in 48% aqueous HBr (approx. 10 mL per gram of intermediate)[4].

  • Reflux: Heat the mixture to 120°C (reflux) for 24 hours. The suspension will initially clear, followed by the precipitation of white phthalic acid as the reaction progresses[4]. (Self-validation: The appearance of the white precipitate confirms successful cleavage).

  • Filtration: Cool the reaction mixture to 0°C in an ice bath to maximize the precipitation of phthalic acid. Filter the mixture through a sintered glass funnel and wash the solid with a small amount of ice-cold water.

  • Azeotropic Drying: Transfer the filtrate to a rotary evaporator and remove the water under high vacuum at 60°C. To remove trace water, add absolute ethanol (20 mL) to the residue and evaporate to dryness. Repeat this azeotropic drying step twice.

  • Crystallization: Triturate the resulting thick syrup with cold diethyl ether (30 mL) and stir vigorously until a white/off-white solid forms. Filter the solid, wash with fresh ether, and dry under high vacuum to afford pure[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

References

  • Title: An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate Source: researchgate.net URL: 2

  • Title: Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane - Benchchem Source: benchchem.com URL: 1

  • Title: N-(2-Bromoethyl)phthalimide - LookChem Source: lookchem.com URL: 3

  • Title: A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC Source: nih.gov URL: 4

Sources

Optimization

Technical Support Center: Purification of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide Reaction Mixtures

Welcome to the technical support center for the purification of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this highly polar, water-soluble molecule. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts at purifying the crude reaction mixture of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide by direct crystallization have resulted in an oily or impure solid. What are the likely culprits and how can I address this?

A1: This is a common issue when working with highly polar and water-soluble salts like [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide. The "oiling out" or formation of an impure solid is often due to the presence of several types of impurities that interfere with the crystallization process.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: In a typical synthesis, such as the N-alkylation of 1,2,4-triazole with 2-bromoethylamine hydrobromide, residual amounts of these starting materials can contaminate the product.

  • Regioisomeric Byproducts: The alkylation of 1,2,4-triazole can occur on different nitrogen atoms of the triazole ring, leading to the formation of the undesired N4-substituted isomer alongside the desired N1-substituted product.

  • Overalkylation Products: The primary amine product can sometimes react further with the alkylating agent to form secondary and tertiary amine byproducts.

  • Inorganic Salts: The use of bases (e.g., potassium carbonate) and the presence of hydrobromide salts in the starting materials and product can lead to a high concentration of inorganic salts in the crude mixture.

Troubleshooting Strategies:

  • Initial Work-up - Acid-Base Extraction: Before attempting crystallization, it is highly recommended to perform an acid-base extraction to remove many of the common impurities. The basicity of the amine product allows for its separation from neutral and acidic impurities.[1] A general protocol is as follows:

    • Dissolve the crude reaction mixture in water.

    • Make the solution basic (pH > 10) with a suitable base like sodium hydroxide to deprotonate the amine and its salt.

    • Extract the free amine into an organic solvent such as dichloromethane or a mixture of chloroform and isopropanol. This will leave the inorganic salts in the aqueous layer.

    • Wash the organic layer with brine to remove residual water-soluble impurities.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • The resulting free amine can then be converted back to the dihydrobromide salt by treatment with hydrobromic acid in a suitable solvent like isopropanol or ethanol, followed by precipitation or crystallization.

  • Recrystallization Solvent Selection: For a highly polar salt, a single solvent is often insufficient for effective recrystallization. A mixed-solvent system is generally required.[2] The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon cooling.

    • Recommended Solvent Systems: For [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, a good starting point is a mixture of a polar protic solvent and a less polar aprotic solvent. Common choices include:

      • Ethanol/Diethyl ether

      • Isopropanol/Diethyl ether

      • Methanol/Acetonitrile

      • Ethanol/Ethyl acetate

    • Experimental Protocol for Mixed-Solvent Recrystallization:

      • Dissolve the crude dihydrobromide salt in a minimal amount of the hot "good" solvent (e.g., ethanol).

      • While the solution is still hot, slowly add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Q2: I am struggling to remove the N4-substituted regioisomer from my desired N1-substituted product. How can I achieve better separation?

A2: The separation of N1 and N4 isomers of substituted 1,2,4-triazoles can be challenging due to their similar physical properties. However, there are strategies to address this, both during the reaction and during purification.

Strategies for Isomer Separation:

  • Reaction Condition Optimization: The ratio of N1 to N4 isomers can be influenced by the reaction conditions. Factors such as the choice of base, solvent, and temperature can affect the regioselectivity of the alkylation. For instance, using a bulkier base or a less polar solvent may favor the formation of the less sterically hindered N1 isomer.

  • Chromatographic Separation: While the dihydrobromide salt itself is often too polar for standard silica gel chromatography, separation of the free amine isomers is often more feasible.

    • Column Chromatography of the Free Amine:

      • Convert the mixture of dihydrobromide salts to the free amines using the acid-base extraction procedure described in A1.

      • Perform column chromatography on silica gel. Due to the basic nature of the amines, it is crucial to modify the mobile phase to prevent streaking and ensure good separation.[3]

        • Mobile Phase: A common mobile phase is a gradient of methanol in dichloromethane. To this, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide should be added.[4]

        • Alternative Stationary Phase: An amine-functionalized silica gel column can also be very effective for separating basic compounds without the need for a basic modifier in the mobile phase.[5]

Experimental Workflow for Isomer Separation

Caption: Workflow for separating N1 and N4 isomers.

Q3: My purified product still shows the presence of inorganic salts. How can I effectively remove them?

A3: The high water solubility of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide makes the removal of inorganic salts (e.g., KBr, NaBr) challenging, as they have similar solubility profiles.

Troubleshooting Inorganic Salt Contamination:

  • Optimize the Acid-Base Extraction: Ensure that the pH during the basification step is sufficiently high (pH > 10) to ensure the complete conversion of the amine salt to the free amine, which is more soluble in organic solvents. Multiple extractions with an appropriate organic solvent will enhance the separation from the aqueous layer containing the inorganic salts.

  • Recrystallization from a Less Polar Solvent System: If the product is still contaminated with inorganic salts after the initial purification, a second recrystallization using a less polar solvent system may be effective. Inorganic salts are generally insoluble in organic solvents.

    • Procedure:

      • Dissolve the impure product in a minimal amount of a hot polar solvent in which the organic salt is soluble (e.g., ethanol).

      • Filter the hot solution to remove any insoluble inorganic salts.

      • Induce crystallization by cooling or by the addition of a "poor" solvent as described in A1.

  • Size Exclusion Chromatography: For a final polishing step, size exclusion chromatography (e.g., using Sephadex LH-20) can be employed to separate the organic molecule from inorganic salts based on their size differences.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueGood Solvent (for dissolving)Poor Solvent (for precipitation/crystallization)Notes
Mixed-Solvent Recrystallization Ethanol, Methanol, IsopropanolDiethyl ether, Ethyl acetate, AcetonitrileThe choice of solvents should be based on small-scale solubility tests.
Column Chromatography (Free Amine) DichloromethaneMethanol (with 0.1-1% triethylamine or NH4OH)A gradient elution is typically used, starting with a lower concentration of methanol.

Logical Relationship Diagram for Purification Strategy

Purification_Strategy cluster_start Crude Reaction Mixture cluster_primary_purification Primary Purification cluster_intermediate Intermediate cluster_secondary_purification Secondary Purification cluster_final_product_formation Final Product Formation cluster_final_product Final Product Start [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (with impurities) AcidBase Acid-Base Extraction (Removes inorganic salts and some byproducts) Start->AcidBase FreeAmine Crude Free Amine AcidBase->FreeAmine Column Column Chromatography (Separates regioisomers and other organic impurities) FreeAmine->Column SaltFormation Salt Formation with HBr Column->SaltFormation Recrystallization Recrystallization (Final polishing for high purity) SaltFormation->Recrystallization End Pure [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide Recrystallization->End

Caption: A logical decision-making workflow for the purification of the target compound.

References

  • Dimova, V., Jankulovska, M. S., & Jankulovska, M. (2018). A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. RAD Conference Proceedings, 3, 231–235. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 9(7), 1-10. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]

  • Kesternich, V., Nelson-González, R., Pérez-Fehrmann, M., Cárdenas, A., & Brito, I. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. [Link]

  • MDPI. (2025, September 21). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • Google Patents. (1990). Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents.
  • Royal Society of Chemistry. (2021). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Google Patents. (1998). Crystalline form of a bis 1,2,4-triazole compound.
  • RAD Proceedings. (2018). A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. [Link]

  • ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Royal Society of Chemistry. (2025). Electrooxidative synthesis of 1,2,3-triazolone 1-amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. (2025, November 22). Quaternary ammonium salt purification. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

  • University of Toronto. (n.d.). Recrystallization. [Link]

  • Smith, M. B. (n.d.). Recrystallization. In Organic Chemistry: An Acid-Base Approach. CRC Press.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with the amidation of [2-(1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with the amidation of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide .

This bifunctional building block presents unique challenges in amide coupling workflows. The presence of the dihydrobromide salt drastically alters the local pH and base stoichiometry requirements, while the nucleophilic primary amine and the competing triazole nitrogens create a perfect storm for byproduct formation if reaction kinetics are not strictly controlled.

Below, you will find causality-driven troubleshooting FAQs, comparative data, and a self-validating experimental protocol designed to eliminate byproducts such as guanidinylation adducts, active ester hydrolysis, and over-acylation.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I seeing a +99 Da mass adduct in my LC-MS instead of the desired amide?

The Causality: You are observing the formation of a tetramethylguanidinium byproduct . This is a notorious failure mode when using uronium-based coupling reagents like HATU or HBTU. It occurs when the highly nucleophilic primary aliphatic amine of your substrate attacks the electrophilic uronium carbon of the coupling reagent before the carboxylic acid has been fully activated into the OAt/OBt ester. This side reaction permanently caps the amine, rendering it unreactive and destroying your yield (1). The Solution: Implement a strict pre-activation step . Never mix the amine, carboxylic acid, and HATU simultaneously. Allow the carboxylic acid and HATU to react in the presence of base for 2–5 minutes to form the active ester before introducing the amine. Additionally, switching the base from DIPEA to a more sterically hindered, less nucleophilic base like 2,6-lutidine has been shown to suppress this guanylation pathway (1).

Q2: My reaction stalls at <50% conversion despite using 1.2 eq of HATU and 2.0 eq of DIPEA. What is wrong?

The Causality: You are experiencing a stoichiometric failure due to the dihydrobromide nature of the substrate. The[2-(1H-1,2,4-triazol-1-yl)ethyl]amine molecule brings two equivalents of hydrobromic acid into your reaction matrix. If you only use 2.0 equivalents of DIPEA, you are merely neutralizing the salt to liberate the free amine. This leaves zero base available to deprotonate the carboxylic acid, which is a mandatory mechanistic step for attacking the uronium reagent to form the reactive O-acyluronium intermediate (2). Without the carboxylate anion, activation stalls, and the unreacted HATU is eventually consumed by the free amine (leading to the guanidinylation discussed in Q1) or hydrolyzed by trace moisture. The Solution: You must use a minimum of 3.5 to 4.0 equivalents of base overall (2.0 eq to neutralize the dihydrobromide salt + 1.5 to 2.0 eq to drive the coupling cycle).

Q3: I am observing a secondary byproduct with the exact mass of my product PLUS the mass of the acyl group. Is the triazole ring reacting?

The Causality: Yes, this is over-acylation . While the 1,2,4-triazole ring is generally a poor nucleophile compared to the primary aliphatic amine, its nitrogen atoms (particularly N4) can undergo acylation if an excess of the highly reactive OAt-active ester is present, or if the reaction is allowed to run at elevated temperatures. The Solution: Strictly control the stoichiometry of your carboxylic acid and coupling reagent to 1.00 – 1.05 equivalents relative to the amine. Maintain the reaction temperature at 0°C during the addition phase and do not exceed room temperature.

Part 2: Mechanistic Pathways & Reagent Selection

To visualize the competing kinetics that lead to byproduct formation, refer to the mechanistic pathway below. The "7-aza effect" of HATU accelerates the desired aminolysis (green pathway), but poor procedural timing forces the reaction into the red pathway (3).

G Acid Carboxylic Acid + Base ActiveEster OAt / OBt Active Ester Acid->ActiveEster Activation (Requires Base) HATU HATU / HBTU Coupling Reagent HATU->ActiveEster Guanidine Tetramethylguanidinium Byproduct (Dead End) HATU->Guanidine Direct Attack (Side Reaction) Amide Target Amide (Desired Product) ActiveEster->Amide Aminolysis (Desired Pathway) Amine [2-(1H-1,2,4-triazol-1-yl)ethyl]amine (Free Base) Amine->Amide Amine->Guanidine

Mechanistic bifurcation in uronium-mediated amidation highlighting the guanidinylation side reaction.

Quantitative Reagent Comparison Data

Selecting the right coupling reagent and base combination is critical for this specific substrate. The table below summarizes the expected byproduct profiles based on empirical optimizations.

Coupling ReagentBase (Eq)Pre-activation?Guanidinylation RiskOver-acylation RiskExpected YieldNotes
HATU (1.05 eq)DIPEA (4.0)No (One-pot)High (>30%)Low< 50%Un-neutralized amine attacks HATU directly.
HATU (1.05 eq)DIPEA (4.0)Yes (5 min)Low (<5%)Moderate85 - 90%Standard optimized condition.
HATU (1.05 eq)2,6-Lutidine (4.0)Yes (5 min)None (0%)Low> 92%Lutidine completely suppresses guanylation.
EDC / HOBt DIPEA (4.0)N/ANone (0%)Low70 - 75%Slower kinetics; water-soluble urea byproduct.
T3P (1.5 eq)DIPEA (4.0)N/ANone (0%)High 60 - 80%Excess T3P easily drives triazole acylation.

Part 3: Optimized Experimental Protocol

To guarantee a self-validating system, the following protocol physically separates the salt-neutralization step from the active-ester generation step. This ensures that the primary amine is fully liberated and the carboxylic acid is fully activated before they ever interact.

Workflow Step1 Flask A: Salt Neutralization Suspend Amine·2HBr (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir for 10 min at RT. Step3 Coupling Phase Dropwise addition of Flask B to Flask A at 0°C. Warm to RT and stir for 2 hours. Step1->Step3 Step2 Flask B: Acid Pre-activation Mix R-COOH (1.05 eq), HATU (1.05 eq), and DIPEA (1.8 eq) in DMF. Stir 5 min. Step2->Step3 Step4 Reaction Monitoring & Workup Verify absence of +99 Da adduct via LC-MS. Quench with H2O, extract with EtOAc. Step3->Step4

Bifurcated workflow separating salt neutralization from acid activation to prevent byproduct formation.

Step-by-Step Methodology

Preparation & Salt Neutralization (Flask A):

  • Flame-dry a round-bottom flask under argon or nitrogen.

  • Add [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.00 mmol, 1.0 eq) and suspend in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (2.20 mmol, 2.2 eq).

  • Stir at room temperature for 10 minutes. Validation check: The suspension should become a clear solution as the free base is liberated. Cool the solution to 0 °C using an ice bath.

Pre-activation of the Carboxylic Acid (Flask B): 5. In a separate dry vial, dissolve the target carboxylic acid (1.05 mmol, 1.05 eq) in anhydrous DMF (0.5 M). 6. Add DIPEA or 2,6-lutidine (1.80 mmol, 1.8 eq), followed by HATU (1.05 mmol, 1.05 eq). 7. Stir at room temperature for exactly 2 to 5 minutes. Validation check: A faint yellowing of the solution indicates the formation of the HOAt active ester. Do not exceed 10 minutes to prevent active ester hydrolysis.

Coupling & Workup: 8. Using a syringe, transfer the activated ester solution (Flask B) dropwise into the cooled amine solution (Flask A) over 5 minutes. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. 10. In-process Control: Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the product mass with strictly <5% of the +99 m/z (guanidinylation) or +Acyl (over-acylation) peaks. 11. Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×15 mL). 12. Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org URL: [Link]

Sources

Optimization

troubleshooting incomplete deprotection steps involving[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide. While the removal of a tert-butyloxycarbonyl (Boc) group is typically a routine textbook procedure, the presence of the 1,2,4-triazole ring introduces complex acid-base dynamics that routinely cause incomplete conversions, intractable precipitates, and alkylation side-reactions.

This guide deconstructs the causality behind these failures and provides a self-validating, field-proven protocol to ensure quantitative deprotection and isolation of the dihydrobromide salt.

Section 1: Mechanistic Root Causes (The "Acid Sink" Effect)

To troubleshoot this reaction, we must first understand the physicochemical properties of the substrate. The 1,2,4-triazole ring is amphoteric, but under acidic deprotection conditions, it acts as a base. The pKa of the 1,2,4-triazolium conjugate acid is approximately 2.45[1].

When you introduce an acid (such as HBr) to cleave the Boc group, the triazole ring is protonated instantaneously. This creates two critical failure points:

  • Stoichiometric Depletion: The first equivalent of acid is entirely consumed by the triazole ring. Because the acid-catalyzed cleavage of the N-Boc group exhibits a second-order kinetic dependence upon acid concentration[2], depleting the free acid effectively stalls the cleavage of the carbamate.

  • Solubility Collapse: The resulting mono-hydrobromide intermediate (protonated triazole, intact Boc-amine) is highly polar but lacks the full solubility profile of the final dihydrobromide salt. In non-polar or moderately polar solvents (like dichloromethane or dioxane), this intermediate rapidly precipitates, physically trapping the unreacted starting material away from the acidic bulk phase.

DeprotectionPathway A N-Boc-[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (Starting Material) B Triazole Ring Protonation (Fast, consumes 1 eq HBr) A->B + HBr C Mono-HBr Salt Intermediate (Prone to Precipitation) B->C Low Solubility C->C Reaction Stalls if HBr < 3 eq D Carbamate Protonation (Requires Excess HBr) C->D + Excess HBr (Solvent Dependent) E Cleavage & Decarboxylation (-CO2, -Isobutylene) D->E Rate Limiting Step F [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (Final Product) E->F + HBr

Mechanistic pathway of Boc deprotection highlighting the triazole acid-sink effect.

Section 2: Frequently Asked Questions (FAQs & Troubleshooting)

Q1: My LC-MS shows the reaction stalling at ~50% conversion despite using 2.5 equivalents of HBr in dioxane. Adding more time (up to 24h) doesn't help. Why? A1: Time cannot overcome a kinetic barrier caused by reagent depletion. Your 2.5 equivalents of HBr are functionally only 1.5 equivalents because the triazole ring acts as an "acid sink"[1]. Furthermore, Boc deprotection requires a high effective molarity of acid due to its second-order kinetics[2]. Solution: You must overwhelm the system. Increase the HBr concentration to 5–10 equivalents to ensure the carbamate oxygen can be sufficiently protonated after the triazole ring is saturated.

Q2: Shortly after adding HBr, my reaction mixture turns cloudy and forms a gummy precipitate on the flask walls. The reaction stops progressing. How do I fix this? A2: You are observing the precipitation of the mono-hydrobromide intermediate. When the substrate drops out of solution, the heterogeneous reaction rate plummets. Solution: Change your solvent system. Dichloromethane (DCM) and dioxane are poor choices for this specific substrate. Switch to glacial acetic acid (AcOH) . AcOH is highly polar, easily solubilizes the mono-salt intermediate, and acts as a synergistic protic environment for HBr-mediated cleavage.

Q3: I finally achieved full conversion, but my mass spectrometry data shows a persistent +56 Da adduct on my final product. What is this impurity? A3: This is a classic Friedel-Crafts-type alkylation. The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If not quenched, this cation can electrophilically attack the nitrogen atoms of the triazole ring, adding a tert-butyl group (+56 Da). Solution: You must introduce a nucleophilic scavenger to trap the carbocation before it reacts with your product. Add 2–3 equivalents of anisole or thioanisole to the reaction mixture prior to adding the acid[3].

Section 3: Optimized Experimental Protocol

This self-validating protocol is designed to overcome the buffering effect of the triazole ring, prevent intermediate precipitation, and utilize an ether crash to automatically separate the product from scavengers.

Synthesis of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-Boc-[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in 5.0 mL of glacial acetic acid (AcOH).

  • Scavenger Addition: Add 3.0 mmol (3.0 eq) of anisole to the solution to act as a carbocation scavenger[3]. Stir for 5 minutes at room temperature.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 1.5 mL of a 33% wt HBr in AcOH solution (approx. 8.5 mmol, 8.5 eq). Causality note: The large excess ensures second-order kinetics are maintained post-triazole protonation[2].

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. The solution should remain perfectly homogeneous.

  • Precipitation & Isolation: Once LC-MS confirms complete consumption of the starting material, slowly pour the reaction mixture into 30 mL of vigorously stirring, ice-cold diethyl ether. The product will precipitate immediately as a white, crystalline solid (the dihydrobromide salt).

  • Washing: Filter the solid through a sintered glass funnel. Wash the filter cake with an additional 3 x 10 mL of cold diethyl ether to remove residual AcOH, anisole, and tert-butylated anisole byproducts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the pure[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

Section 4: Quantitative Data Summary

The following table summarizes the impact of varying reaction parameters on the deprotection of N-Boc-[2-(1H-1,2,4-triazol-1-yl)ethyl]amine:

Equivalents of HBrSolventScavengerTime (h)Conversion (%)Purity (%)Key Observation
2.0 eqDCMNone24~45%N/AHeavy precipitation; reaction stalled completely.
2.5 eqDioxaneNone24~55%N/ACloudy mixture; sluggish and incomplete cleavage.
8.5 eqDioxaneNone4>99%82%+56 Da tert-butyl adduct observed on triazole ring.
8.5 eq AcOH Anisole (3 eq) 2.5 >99% >98% Homogeneous reaction; pure dihydrobromide salt isolated.
References
  • Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ACS.org (The Journal of Organic Chemistry) URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare HPLC methodologies for the purity determination of a highly polar amine salt, providi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare HPLC methodologies for the purity determination of a highly polar amine salt, providing a validated, step-by-step protocol grounded in ICH Q2(R2) guidelines.

The Analytical Challenge: Mechanistic Causality[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a critical building block frequently utilized in the synthesis of histamine receptor ligands, antifungal agents, and various pharmaceutical intermediates. However, quantifying its purity presents a significant analytical challenge due to its physicochemical properties:

  • Extreme Hydrophilicity: The combination of a triazole ring and an ethylamine side chain results in a highly polar molecule with a negative LogP.

  • Ionization State: As a primary amine dihydrobromide salt, the molecule remains fully ionized under standard acidic to neutral mobile phase conditions.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC) on a standard C18 column, the compound lacks the hydrophobic surface area required to partition into the stationary phase. Consequently, it elutes in the void volume ( t0​ ), leading to poor peak shape, lack of retention, and severe matrix interference from unretained sample diluents.

To overcome this, analytical scientists typically evaluate three distinct chromatographic modes: standard RP-HPLC, Ion-Pairing RP-HPLC (IP-RP), and Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

MethodSelection Start Target Analyte: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide CheckPolarity Physicochemical Profiling Highly Polar, Basic Amine, LogP < 0 Start->CheckPolarity RP Method A: RP-HPLC (C18 Column) CheckPolarity->RP Attempt 1 IP Method B: IP-RP-HPLC (C18 + Ion-Pairing Agent) CheckPolarity->IP Attempt 2 HILIC Method C: HILIC (Amide/ZIC Column) CheckPolarity->HILIC Attempt 3 RP_Result FAIL Void Volume Elution Poor Resolution RP->RP_Result IP_Result SUB-OPTIMAL Good Retention but MS Incompatible IP->IP_Result HILIC_Result OPTIMAL Excellent Retention MS Compatible HILIC->HILIC_Result

Decision tree for selecting the optimal HPLC method for highly polar triazole amines.

Method Comparison & Experimental Data

To establish a self-validating system, we compared three methodologies. The objective was to achieve a retention factor ( k′ ) >2.0 , excellent peak symmetry ( As​ between 0.9 and 1.2), and compatibility with orthogonal mass spectrometry (LC-MS) for impurity profiling.

Table 1: Performance Comparison of Chromatographic Alternatives
ParameterMethod A: Standard RP-HPLCMethod B: Ion-Pairing RP-HPLCMethod C: HILIC (Optimized)
Column Chemistry C18 (Octadecylsilane)C18 (Octadecylsilane)Amide-bonded Silica
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / ACN + 10mM Sodium OctanesulfonateAcetonitrile / 10mM Ammonium Formate (pH 3.0)
Retention Mechanism Hydrophobic PartitioningIon-Pairing & Hydrophobic PartitioningHydrophilic Partitioning & Ion-Exchange
Retention Factor ( k′ ) 0.1 (Elutes at t0​ )4.53.8
Peak Symmetry ( As​ ) N/A (Co-elution)1.4 (Tailing observed)1.05 (Excellent)
MS Compatibility YesNo (Severe ion suppression)Yes (Enhanced ESI efficiency)
Equilibration Time ~10 column volumes>40 column volumes~15 column volumes
Verdict Rejected Rejected Selected for Validation

Why HILIC Wins: HILIC operates via a mixed-mode mechanism[1],[2]. The high concentration of acetonitrile (>70%) in the mobile phase drives the formation of a water-rich layer on the polar amide stationary phase. The highly polar[2-(1H-1,2,4-triazol-1-yl)ethyl]amine partitions into this aqueous layer. Furthermore, secondary electrostatic interactions (ion-exchange) between the basic amine and the stationary phase yield sharp, highly retained peaks without the need for MS-incompatible ion-pairing reagents[3].

Step-by-Step Protocol: Optimized HILIC Method

The following protocol details the optimized HILIC conditions for routine purity determination and assay of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.

Materials & Reagents
  • Stationary Phase: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile (100%).

  • Diluent: Acetonitrile / Water (80:20, v/v). Note: Sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (diluent-eluent mismatch)[2].

Chromatographic Conditions
  • Preparation of Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of water. Adjust to pH 3.0 ± 0.05 using formic acid. Filter through a 0.22 µm membrane.

  • Pump Setup (Isocratic): Set the pump to deliver 80% Mobile Phase B and 20% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and peak shape for basic amines).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Triazole chromophore absorption) and ESI-MS (Positive mode, m/z 113.1 for the free base [M+H]+ ).

Sample Preparation
  • Accurately weigh 25.0 mg of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and make up to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, the HILIC method was validated strictly according to the latest ICH Q2(R2) guidelines[4],[5]. The validation lifecycle incorporates a Quality-by-Design (QbD) approach, ensuring robustness and reliability across different laboratories[6].

ValidationWorkflow Phase1 Method Development (HILIC Optimization) Phase2 Specificity & Range (ICH Q2(R2)) Phase1->Phase2 Phase3 Accuracy & Precision (Spike Recovery) Phase2->Phase3 Phase4 Robustness Testing (DoE Approach) Phase3->Phase4 Phase5 Final Validation Report Phase4->Phase5

Analytical procedure lifecycle and validation workflow compliant with ICH Q2(R2) guidelines.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank or known impurities at the retention time of the analyte[5].Peak purity angle < Peak purity threshold (via PDA detector). No co-eluting peaks.Pass
Linearity & Range R2≥0.999 over 50% to 150% of target concentration[6]. R2=0.9998 (Range: 0.5 to 1.5 mg/mL). Residuals randomly distributed.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels (n=9)[7].99.4% – 100.8% across 80%, 100%, and 120% spike levels.Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections at 100% concentration[6].%RSD = 0.65% for retention time; %RSD = 0.82% for peak area.Pass
LOD / LOQ S/N ratio ≥3 for LOD; ≥10 for LOQ with acceptable precision[6].LOD: 0.5 µg/mL (S/N = 4).LOQ: 1.5 µg/mL (S/N = 12).Pass
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), temp ( ±5 °C), and buffer pH ( ±0.2 )[8].System suitability criteria ( k′>2.0 , As​<1.5 ) met under all perturbed conditions.Pass
Mechanistic Justification of Validation Results

The exceptional linearity and precision stem directly from the choice of the HILIC mechanism. By avoiding ion-pairing reagents, we eliminate the slow column equilibration and baseline drift that typically plague Method B[2]. Furthermore, the high organic content of the mobile phase reduces backpressure and enhances electrospray desolvation efficiency, drastically lowering the Limits of Detection (LOD) and Quantitation (LOQ) when coupled with MS[1].

Conclusion

For highly polar, basic molecules like[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, traditional RPLC is fundamentally mismatched to the analyte's physicochemical properties. While Ion-Pairing chromatography forces retention, it sacrifices MS compatibility and system stability.

The optimized HILIC method presented here provides a scientifically sound, self-validating alternative. By leveraging hydrophilic partitioning and secondary electrostatic interactions, this method delivers superior retention, excellent peak shape, and full compliance with the rigorous standards set forth by the ICH Q2(R2) guidelines[4].

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) - ICH Training Materials. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. URL: [Link]

  • Hydrophilic Interaction Chromatography: A Guide for Practitioners - ResearchGate. URL:[Link]

  • Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions - ResearchGate. URL:[Link]

  • Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch - DiVA Portal. URL:[Link]

Sources

Comparative

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide vs 1,2,3-triazole analogs in pharmacophore design

Pharmacophore Engineering: A Comparative Guide to[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine vs. 1,2,3-Triazole Analogs Executive Summary In modern drug discovery, the strategic replacement of functional groups (bioisosterism)...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Engineering: A Comparative Guide to[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine vs. 1,2,3-Triazole Analogs

Executive Summary

In modern drug discovery, the strategic replacement of functional groups (bioisosterism) is critical for optimizing pharmacokinetics, metabolic stability, and target affinity. Triazole rings are privileged scaffolds in this domain due to their aromaticity, high nitrogen content, and ability to engage in diverse non-covalent interactions [1]. This guide provides an objective, data-driven comparison between two distinct triazole-based design strategies: the incorporation of the flexible building block [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide versus the late-stage, in situ generation of rigid 1,2,3-triazole analogs .

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions, focusing instead on the causality behind these design choices and providing self-validating experimental protocols to ensure synthetic and biological success.

Mechanistic Design & Pharmacophore Logic

The decision to utilize a 1,2,4-triazole ethylamine derivative versus a 1,2,3-triazole core hinges on the target receptor's spatial requirements and the desired entropic profile of the ligand.

The Rigid Bioisostere: 1,2,3-Triazole Analogs 1,4-disubstituted 1,2,3-triazoles are widely recognized as aggressive pharmacophores and premier trans-amide bioisosteres [3]. They project their substituents at an angle of ~146°, which closely mimics the 120° angle of a native amide bond. Furthermore, the 1,2,3-triazole possesses a strong dipole moment (~5 Debye) aligning with the N3 atom, making it a powerful hydrogen-bond acceptor [1]. By locking the molecule into a rigid conformation, 1,2,3-triazoles reduce the entropic penalty upon target binding, making them ideal for well-defined, narrow binding pockets.

The Flexible Spacer: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Conversely,[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is deployed when conformational flexibility is paramount. This building block provides an sp3-hybridized ethyl linker terminating in a basic primary amine (pKa ~9.5). The 1,2,4-triazole ring offers different hydrogen-bonding vectors (N2 and N4) and lower lipophilicity compared to its 1,2,3-isomer. This motif is strategically chosen when the pharmacophore must "sweep" a larger conformational space to probe cryptic binding pockets, or when mimicking endogenous flexible ligands (e.g., histamine analogs).

G A Pharmacophore Optimization B Linker / Bioisostere Selection A->B C [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Flexible, Basic Spacer B->C Requires Conformational Freedom D 1,2,3-Triazole Core Rigid trans-Amide Mimic B->D Requires Vectorial Rigidity E Receptor Binding & Efficacy C->E D->E

Fig 1. Decision matrix for selecting between flexible 1,2,4-triazole linkers and rigid 1,2,3-triazoles.

Physicochemical & Biological Performance Comparison

To objectively compare these two motifs, we examine their performance in a controlled medicinal chemistry campaign. A benchmark study evaluating amide bioisosteres for GPR88 agonists provides direct comparative data [2]. Researchers systematically replaced an amide bond with both 1H-1,2,4-triazole and 1H-1,2,3-triazole moieties to observe the impact on GPCR activation.

As shown in Table 1, while the 1,2,4-triazole analog provided moderate potency (EC50 = 178 nM), swapping the core to a 1H-1,2,3-triazole significantly enhanced target affinity (EC50 = 60–95 nM) and maximized efficacy (Emax = 101%) [2]. This causality is driven by the 1,2,3-triazole's superior vectorial alignment within the GPR88 binding pocket, demonstrating that when a rigid trans-amide geometry is required, the 1,2,3-triazole outperforms the more flexible 1,2,4-triazole configurations.

Table 1: Physicochemical & Pharmacological Comparison (GPR88 Agonist Case Study)

Property / Metric1,2,4-Triazole Analog1,2,3-Triazole Analog
Role in Scaffold Amide Bioisostere / Flexible LinkerRigid trans-Amide Bioisostere
Dipole Moment ~3.0 - 4.5 D~5.0 D
H-Bond Acceptors 2 (N2, N4)2 (N2, N3)
GPR88 EC50 (nM) 178 nM60 - 95 nM
Emax (% relative to control) ~90%101%
Primary Synthesis Method Condensation / N-AlkylationCuAAC (Click Chemistry)

Experimental Workflows & Self-Validating Protocols

Reliable data generation requires robust, self-validating experimental systems. Below are the step-by-step methodologies for synthesizing and evaluating these pharmacophores. Each protocol includes a built-in validation checkpoint to prevent the propagation of errors into costly downstream biological assays.

Protocol A: Synthesis of 1,2,3-Triazole Analogs via CuAAC (Click Chemistry)

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for generating 1,4-disubstituted 1,2,3-triazoles [3].

  • Reaction Setup: Dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add sodium ascorbate (0.2 eq) to reduce the copper catalyst in situ, followed by CuSO4·5H2O (0.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (Critical): Before aqueous workup, perform FT-IR spectroscopy on a crude reaction aliquot. The complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms reaction completion. Do not proceed if this peak persists.

  • Isolation: Extract with EtOAc, wash with brine to remove copper salts, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Derivatization of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine

Because this building block is supplied as a dihydrobromide salt, standard amide coupling protocols must be adjusted to account for the excess acid.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). The excess DIPEA is required to neutralize the dihydrobromide salt of the amine. Stir for 15 minutes to pre-activate the acid.

  • Coupling: Add [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (1.1 eq) to the activated mixture.

  • Self-Validation Checkpoint (Critical): Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. A transition from deep blue/purple (indicating free primary amine) to yellow/colorless confirms the complete consumption of the[2-(1H-1,2,4-triazol-1-yl)ethyl]amine.

  • Isolation: Quench with water, extract with DCM, and purify via flash chromatography.

Protocol C: In Vitro GPCR Binding Assay (cAMP Accumulation)
  • Cell Preparation: Seed CHO cells stably expressing the target GPCR (e.g., GPR88) in a 384-well microplate.

  • Treatment: Treat the cells with varying concentrations (1 pM to 10 μM) of the synthesized triazole analogs.

  • Self-Validation Checkpoint (Critical): Include a known reference agonist (e.g., RTI-13951-33) in parallel wells. The assay is only validated if the reference compound yields an EC50 within 3-fold of its historical average. This confirms cell viability, receptor expression levels, and reagent integrity.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a TR-FRET based detection kit. Calculate EC50 using a 4-parameter logistic curve.

G A Lead Compound Scaffolds B CuAAC Reaction (Azide + Alkyne + Cu) A->B C Amide Coupling (1,2,4-Triazole-ethylamine + Acid) A->C D Self-Validation: IR (Azide peak ~2100 cm⁻¹ loss) B->D E Self-Validation: Ninhydrin Test (Amine loss) C->E F In Vitro Assay Validation D->F E->F

Fig 2. Self-validating synthetic workflows for incorporating triazole pharmacophores.

References

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC. National Institutes of Health (NIH).
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC. National Institutes of Health (NIH).
  • The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. ResearchGate.
Validation

A Comparative Guide to the Structural Validation of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide Using X-ray Diffraction

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for novel active...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for novel active pharmaceutical ingredients (APIs) and their intermediates, where precise knowledge of atomic connectivity, stereochemistry, and solid-state packing can profoundly impact efficacy, stability, and intellectual property. The compound [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, containing the pharmaceutically significant 1,2,4-triazole moiety, serves as an exemplary case for demonstrating a rigorous structural validation workflow.

This guide provides an in-depth comparison of crystallographic techniques, grounded in field-proven insights. We will explore why single-crystal X-ray diffraction (SC-XRD) remains the definitive method for absolute structure elucidation and compare its capabilities with powder X-ray diffraction (PXRD) and other complementary spectroscopic methods. The causality behind experimental choices is explained to provide a framework for robust, self-validating protocols.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an exacting and powerful technique that stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline compounds.[1][2] By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern of discrete spots is generated. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law.[3] Analysis of this pattern allows for the calculation of a precise three-dimensional electron density map of the molecule, revealing atomic coordinates, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[1][4]

Causality in Experimental Design: Why SC-XRD is Definitive

Unlike other analytical methods that provide information about molecular fragments or connectivity in solution, SC-XRD provides a direct visualization of the molecule in the solid state. This is crucial for:

  • Absolute Structure Determination: It unambiguously resolves the complete molecular structure, including the absolute configuration of chiral centers.[1]

  • Conformational Analysis: It reveals the preferred conformation of the molecule as it exists in the crystal lattice.[4]

  • Intermolecular Interactions: It maps the network of hydrogen bonds, ionic interactions, and other non-covalent forces that dictate the crystal packing, which in turn influences physical properties like solubility and stability.[4]

Experimental Protocol: From Powder to Structure

The most critical and often rate-limiting step in an SC-XRD experiment is growing a diffraction-quality single crystal. For an organic salt like [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, this requires careful control over solubility and supersaturation.

Step 1: High-Quality Crystal Growth (The Art and Science)

The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Rapid precipitation leads to amorphous material or poorly-ordered microcrystals unsuitable for SC-XRD.

  • Method Selection:

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered (e.g., with perforated film) to allow the solvent to evaporate over several days or weeks. This is often a good starting point for new compounds.[5]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is arguably the best method for obtaining high-quality crystals from small amounts of material.[5]

    • Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. This controlled temperature gradient allows for gradual crystal growth.[6][7]

  • Causality of Solvent Choice: The ideal solvent (or solvent system) should dissolve the compound moderately. High solubility makes it difficult to achieve supersaturation slowly, while poor solubility prevents the preparation of a concentrated solution. For the dihydrobromide salt, polar protic solvents like methanol, ethanol, or water, or mixtures thereof, are logical starting points.

Step 2: Crystal Selection and Mounting

  • Microscopic Examination: Under a polarizing microscope, a suitable crystal will appear transparent, have well-defined faces, and should extinguish light uniformly every 90 degrees of rotation.[8] Reject cloudy crystals, aggregates, or those with visible cracks.[8]

  • Mounting: A selected single crystal (typically 0.1-0.3 mm in dimension) is carefully affixed to a glass fiber or a loop using a minimal amount of inert oil and mounted on the diffractometer's goniometer head.

Step 3: Data Collection

  • Instrument Setup: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K).

    • Rationale for Low Temperature: Cooling minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data, resulting in a more precise final structure.[2]

  • Data Acquisition: The crystal is rotated in the X-ray beam (commonly Mo Kα or Cu Kα radiation) while a series of diffraction images are collected on a detector.[2]

Step 4: Structure Solution, Refinement, and Validation

  • Data Processing: The raw images are processed to integrate the intensities of the diffraction spots.[2]

  • Structure Solution: Specialized software (e.g., SHELXT, Olex2) uses direct methods or Patterson methods to determine the initial positions of the atoms, generating a preliminary structural model.[9][10]

  • Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern closely matches the observed pattern.

  • Validation: The final structure is rigorously validated using tools like the IUCr's checkCIF service.[11][12] This process checks for geometric plausibility, missed symmetry, and other potential errors, ensuring the scientific integrity of the model.[12]

Part 2: Comparative Analysis: SC-XRD vs. Powder X-ray Diffraction (PXRD)

While SC-XRD provides the complete 3D structure from a single crystal, powder X-ray diffraction (PXRD) is an indispensable technique for analyzing a bulk, polycrystalline sample.[13][14] In PXRD, a sample containing millions of randomly oriented microcrystals is irradiated, producing a diffraction pattern of concentric rings instead of discrete spots.[3] This pattern is presented as a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline solid.[15][16]

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (0.1-0.3 mm).[17]Microcrystalline powder (~5-10 mg).[13]
Primary Output 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1]1D diffractogram (Intensity vs. 2θ), a characteristic "fingerprint".[3]
Information Obtained Unambiguous molecular structure, conformation, crystal packing, intermolecular interactions.[4]Crystalline phase identification, polymorph screening, crystallinity assessment, lattice parameter refinement, quality control.[15][18][19]
Key Advantage The only method for definitive, absolute structure determination.[1][3]Fast, requires minimal sample preparation, and is representative of the bulk material.[13][19]
Key Limitation Crystal growth can be extremely challenging and time-consuming. The single crystal may not be representative of the bulk powder.[13]Cannot solve a novel structure from first principles (though this is becoming possible in some cases). Provides averaged data, losing 3D information.[19]
Primary Application Elucidation of novel chemical structures, detailed mechanistic studies, structure-activity relationship analysis.Pharmaceutical polymorph analysis, quality control/assurance, raw material identification, phase transition studies.[18][20]

Part 3: The Supporting Cast: Complementary Spectroscopic Validation

While crystallographic methods are paramount for solid-state analysis, spectroscopic techniques provide essential and complementary information, primarily about the molecule's structure in solution.

TechniqueInformation ProvidedRole in Validation
¹H and ¹³C NMR Provides a map of the proton and carbon framework of the molecule, confirming atomic connectivity and chemical environment.[21]Confirms that the fundamental covalent structure in the crystal is maintained in solution. Characteristic chemical shifts can confirm the presence of the triazole ring and ethylamine backbone.[22][23]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., N-H, C-H, C=N, C-N bonds).[24]Quickly confirms the presence of key functional groups expected in the molecule's structure.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule, providing the molecular weight of the cation.Confirms the elemental composition and molecular weight, corroborating the structure determined by XRD.

These methods validate the molecular identity but cannot provide the definitive 3D structural information that X-ray diffraction offers.[4]

Part 4: Visualizing the Workflow and Data

An integrated approach is essential for comprehensive structural validation in a drug development setting. The following workflows illustrate the process and the interplay between different analytical techniques.

Figure 1: Experimental Workflow for Definitive Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Step 1: Single Crystal Growth Purification->CrystalGrowth Primary Path BulkSample Bulk Powder Sample Purification->BulkSample Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataCollection Step 2: SC-XRD Data Collection CrystalGrowth->DataCollection StructureSolution Step 3: Structure Solution & Refinement DataCollection->StructureSolution DefinitiveStructure Definitive 3D Structure (Absolute Confirmation) StructureSolution->DefinitiveStructure Fingerprint Crystalline Fingerprint (Phase ID, Purity) DefinitiveStructure->Fingerprint Correlates with Connectivity Molecular Connectivity & Functional Groups DefinitiveStructure->Connectivity Correlates with PXRD PXRD Analysis BulkSample->PXRD PXRD->Fingerprint Spectroscopy->Connectivity

Caption: Workflow for structural validation of a pharmaceutical salt.

Figure 2: Logical Relationship of Analytical Techniques Root Is the complete 3D structure (including stereochemistry and packing) required? SCXRD Single-Crystal X-ray Diffraction (SC-XRD) - Absolute Structure - Conformation - Intermolecular Interactions Root->SCXRD Yes (Definitive Answer) No Is analysis of the bulk powder (e.g., for QC or polymorph screening) required? Root->No No PXRD Powder X-ray Diffraction (PXRD) - Crystalline Fingerprint - Polymorph ID - Bulk Purity SCXRD->PXRD Provides reference pattern for Spectro Spectroscopy (NMR, IR, MS) - Covalent Connectivity - Functional Groups - Molecular Weight SCXRD->Spectro Confirms covalent structure of No->PXRD Yes No->Spectro No (Basic Characterization)

Caption: Decision guide for selecting structural analysis techniques.

Hypothetical Data Summary: SC-XRD of Target Compound

A successful SC-XRD experiment on [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide would yield a comprehensive crystallographic information file (CIF). Key parameters would be summarized as follows:

ParameterHypothetical ValueSignificance
Chemical Formula C₄H₁₁N₄²⁺ · 2Br⁻Confirms the molecular formula and the dihydrobromide salt form.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95°The fundamental lattice parameters that define the repeating unit of the crystal.
Temperature 100(2) KData collected at low temperature for higher precision.[2]
R-factor (R1) 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.
Key Interactions N-H···Br hydrogen bondsThe data would precisely map the hydrogen bonding network between the protonated amine, the triazole ring, and the bromide counter-ions, which is critical for understanding crystal stability.

Conclusion

The structural validation of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, like any novel pharmaceutical compound, demands a rigorous, multi-faceted analytical approach. Single-crystal X-ray diffraction is the unequivocal gold standard , providing the only pathway to the absolute and complete three-dimensional structure.[4] However, its application is contingent on the successful growth of high-quality single crystals.

In a real-world drug development pipeline, SC-XRD is used to establish the definitive structure, which then serves as a primary reference. This reference is complemented by powder X-ray diffraction for routine quality control, polymorph screening, and ensuring the consistency of bulk material.[15][18] Finally, spectroscopic techniques like NMR, IR, and mass spectrometry confirm that the fundamental molecular structure is correct and consistent between the solid state and solution. This integrated, self-validating system ensures the highest level of scientific integrity and is essential for advancing compounds through research, development, and regulatory approval.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Available at: [Link]

  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Available at: [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available at: [Link]

  • Caira, M. R. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Available at: [Link]

  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Materials Science & Nanotechnology. Available at: [Link]

  • University of Cambridge. Single-Crystal versus Powder Diffraction. Available at: [Link]

  • University of Illinois. X-Ray Data Analysis Software Packages. Materials Research Laboratory. Available at: [Link]

  • Pharmaceutical Outsourcing. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Available at: [Link]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Available at: [Link]

  • International Union of Crystallography. Crystallographic software list. Available at: [Link]

  • International Union of Crystallography. Crystallographic software list. Available at: [Link]

  • Bruker. Single Crystal X-ray Diffraction Software. Available at: [Link]

  • Diamond Light Source. MX-Software. Available at: [Link]

  • American Chemical Society. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. Available at: [Link]

  • ResearchGate. (2019, February 5). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available at: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, October 19). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Rennes. Guide for crystallization. Available at: [Link]

  • MDPI. (2017, May 25). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals. Available at: [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Available at: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • IUCr Journals. (2025, October 15). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available at: [Link]

  • University of Bath. X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available at: [Link]

  • Google Patents. Method for preparing calcium bromide through using tetrabutylammonium bromide crystallization mother solution.
  • Massachusetts Institute of Technology. Crystal Structure Validation. Available at: [Link]

  • ACS Publications. (2018, December 6). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design. Available at: [Link]

  • Frontiers in Chemical Engineering. (2021). Continuous crystallisation of organic salt polymorphs. Available at: [Link]

  • National Center for Biotechnology Information. Data Import and Validation in the Inorganic Crystal Structure Database. Available at: [Link]

  • ResearchGate. (2009). Structure validation in chemical crystallography. Available at: [Link]

  • National Center for Biotechnology Information. (2025, December 16). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Available at: [Link]

  • Wiley Online Library. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]

  • PubChemLite. 2-(1-ethyl-1h-1,2,3-triazol-4-yl)ethan-1-amine. Available at: [Link]

  • European Journal of Chemistry. (2021, December 15). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Available at: [Link]

  • ResearchGate. (2024). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • National Center for Biotechnology Information. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

  • Cardiff University. (2023, February 21). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA. Available at: [Link]

Sources

Comparative

comparative bioactivity of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide derivatives in vitro

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the in vitro bioactivity...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the in vitro bioactivity of various 1,2,4-triazole derivatives, offering insights for researchers and professionals in drug development. We will delve into their antifungal and anticancer properties, supported by experimental data and methodologies, to illuminate the structure-activity relationships that drive their therapeutic potential.

The Versatile 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity

The five-membered heterocyclic ring of 1,2,4-triazole is a privileged structure in drug discovery, conferring favorable properties such as metabolic stability and the ability to engage in various biological interactions.[1][3] Its derivatives have been successfully developed as antifungal, anticancer, antiviral, and anti-inflammatory agents.[2][4][5] The versatility of the triazole ring allows for the synthesis of large libraries of compounds with diverse substituents, enabling the fine-tuning of their biological activity.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant class of 1,2,4-triazole derivatives exhibits potent antifungal activity.[1][6] These compounds are crucial in treating invasive fungal infections, which pose a significant threat to immunocompromised patients.[6]

Mechanism of Action

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6][7] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][7] By inhibiting CYP51, triazole derivatives disrupt the integrity of the fungal cell membrane, leading to either fungistatic or fungicidal effects.[6]

Antifungal Mechanism of Triazoles cluster_membrane Fungal Cell Membrane cluster_disruption Effect of Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 binds to Ergosterol Ergosterol Fungal Cell Membrane Integrity Maintains Integrity CYP51->Ergosterol catalyzes conversion to Disrupted_Membrane Disrupted Fungal Cell Membrane Triazoles Triazole Derivatives Triazoles->CYP51 inhibit

Caption: Mechanism of antifungal action of triazole derivatives.

Comparative In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4-amino-5-aryl-3H-1,2,4-triazole-3-thionesAspergillus niger200Fluconazole-[8]
4-amino-5-aryl-3H-1,2,4-triazole-3-thionesCandida albicans200Fluconazole-[8]
Schiff bases of 1,2,4-triazoleCandida albicans>100Ceftriaxone-
Piperidine-containing triazolesCandida albicans0.25Fluconazole1[6]
Piperidine-containing triazolesMicrosporum gypseum0.25Fluconazole32[6]
1,2,4-triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinerea---

Note: The specific MIC values can vary depending on the exact substitutions on the triazole core and the specific fungal strain tested.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standard method for determining the MIC of antifungal agents.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions:

    • The test compounds and a standard antifungal agent (e.g., Fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The microtiter plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution 3. Serial Drug Dilution Drug_Dilution->Inoculation Incubation 5. Incubation Inoculation->Incubation MIC_Determination 6. MIC Determination Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives have also emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][9][10][11] Their mechanisms of action are more varied than their antifungal counterparts and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazole derivatives has been attributed to several mechanisms, including:

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[10]

  • Enzyme Inhibition: Certain triazoles can inhibit kinases such as EGFR and BRAF, which are often dysregulated in cancer.[10]

  • Induction of Apoptosis: Many triazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9]

Comparative In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for different 1,2,4-triazole derivatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionSource
Betulin-1,2,4-triazole derivatives (Bet-TZ1)A375 (Melanoma)22.41 (48h)Apoptosis induction[9]
Betulin-1,2,4-triazole derivatives (Bet-TZ1)MCF-7 (Breast Cancer)37.82 (48h)Apoptosis induction[9]
Betulin-1,2,4-triazole derivatives (Bet-TZ1)HT-29 (Colorectal Cancer)46.92 (48h)Apoptosis induction[9]
Novel 1,2,4-triazole derivatives (8c)--EGFR and Tubulin inhibition[10]
Novel 1,2,4-triazole derivatives (8d)--BRAF and Tubulin inhibition[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation:

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly fruitful area of research in medicinal chemistry. The in vitro data presented here highlight the remarkable versatility of this heterocyclic core in generating compounds with potent antifungal and anticancer activities. Structure-activity relationship studies continue to be crucial in guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel mechanisms of action, overcoming drug resistance, and developing combination therapies to enhance the therapeutic efficacy of 1,2,4-triazole-based drugs.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.).
  • Antimicrobial Study of Novel Triazoles Synthesized from Chalcones. (n.d.).
  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives - Der Pharma Chemica. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3). ACS Publications.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. (2025, April 10).
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). Dove Press.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30).
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity - MDPI. (2023, December 21).
  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011, February 5). ScienceDirect.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. (n.d.).
  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. (2012, September 15). PubMed.
  • Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed. (2019, June 5).
  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (n.d.).
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (2018, February 15).
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR. (n.d.).
  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed. (2020, March 15).
  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC. (2023, April 29).
  • Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based - Der Pharma Chemica. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4).
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - ResearchGate. (n.d.).

Sources

Validation

benchmarking catalytic efficiency of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide complexes

As transition-metal catalysis shifts toward more sustainable, atom-economical conditions, the selection of supporting ligands and directing groups (DGs) is paramount. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide...

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Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis shifts toward more sustainable, atom-economical conditions, the selection of supporting ligands and directing groups (DGs) is paramount. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (hereafter referred to as 1,2,4-TAE·2HBr ) represents a highly modular, bidentate N,N -donor ligand. By combining a primary aliphatic amine with a strongly polarized 1,2,4-triazole ring, this ligand creates a robust chelating pocket that stabilizes high-valent metal intermediates while promoting challenging reductive eliminations.

This guide objectively benchmarks the catalytic efficiency of 1,2,4-TAE complexes against traditional alternatives in Palladium (Pd) and Copper (Cu) catalysis, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.

The Mechanistic Edge of Triazole-Amine Ligands

The catalytic superiority of triazole-amine ligands over traditional aliphatic or pyridine-based amines stems from their unique electronic topology. The three nitrogen atoms within the triazole ring induce a strong polarization of the aromatic π -system[1]. This results in a partial positive charge on the carbon atoms and specific nitrogen positions, fine-tuning the electron density at the coordinated metal center[1].

In practice, this electronic effect translates to:

  • Enhanced Metal Stability: The bidentate bite angle strongly chelates Pd(II) or Cu(I), preventing off-cycle disproportionation or the precipitation of inactive metal black[2].

  • Silver-Free Turnovers: In C–H activation, the triazole-amine framework lowers the activation energy for halide abstraction, allowing reactions to proceed without expensive and toxic silver additives[3].

Objective Performance Comparison

Palladium-Catalyzed C–H Functionalization

In late-stage drug development, C–H functionalization relies heavily on directing groups. The benchmark standard has historically been 8-Aminoquinoline (AQ) or Pyridine-Amine (PIP). However, these DGs typically require stoichiometric silver salts to abstract halides and regenerate the active Pd catalyst. Triazole-amines uniquely promote sp 2 and sp 3 C–H alkynylation under strictly silver-free conditions[3].

Table 1: Benchmarking Directing Groups in Pd-Catalyzed C–H Alkynylation

Directing Group / LigandMetal PrecursorYield (%)Silver Additive Req.DG Removal Conditions
1,2,4-Triazole-Amine Pd(OAc) 2​ (10 mol%)85 – 95% None Mild (Acidic hydrolysis)
8-Aminoquinoline (AQ)Pd(OAc) 2​ (10 mol%)< 50%Stoichiometric Ag 2​ CO 3​ Harsh (Oxidative cleavage)
Pyridine-Amine (PIP)Pd(OAc) 2​ (10 mol%)< 20%Stoichiometric AgOAcModerate

Data reflects identical reaction conditions: 100 °C, aerobic atmosphere, 12 hours.[3]

Copper-Catalyzed Oxidation & Cycloaddition

For click chemistry (CuAAC) and selective hydrocarbon oxidations, Tris(benzyltriazolylmethyl)amine (TBTA) is the commercial standard[4]. However, TBTA's high molecular weight and tripodal steric bulk can limit solubility in aqueous/biphasic biological assays. 1,2,4-TAE provides a lower-molecular-weight, bidentate alternative that maintains high turnover frequencies (TOF) while effectively shielding Cu(I) from sacrificial oxidation[2]. Furthermore, 1,2,4-triazole complexes excel in selective hydrocarbon oxidations under mild conditions[5].

Table 2: Cu-Catalyzed Efficiency Benchmarks

Ligand SystemTOF (h −1 )Solubility (Aq/Org)Protection vs. Cu(I) OxidationDisproportionation
1,2,4-TAE > 1,200 Excellent / Good High Inhibited
TBTA> 1,500Poor / ExcellentHighInhibited
Ligand-Free< 50N/APoorRapid

Workflow & Mechanistic Pathway

The following diagram maps the self-validating workflow for forming the 1,2,4-TAE metal complex and executing the catalytic cycle.

G N1 1. Ligand Freebasing 1,2,4-TAE·2HBr + K2CO3 N2 2. Metal Complexation Addition of Pd(OAc)2 or CuI N1->N2 Base confirmation N3 3. Substrate Binding Bidentate N,N-Chelation N2->N3 N4 4. Catalytic Turnover C-H Activation / Oxidation N3->N4 N5 5. Product Release Catalyst Regeneration N4->N5 N5->N3 Catalytic Cycle N6 6. Kinetic Validation Mass Balance via GC-MS N5->N6 Aliquot sampling

Workflow of triazole-amine metal complexation, catalytic turnover, and kinetic benchmarking.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to verify causality at each step, preventing downstream failures caused by upstream errors.

Protocol A: In Situ Palladium Complexation & Silver-Free C–H Alkynylation

Causality Focus: The dihydrobromide salt (1,2,4-TAE·2HBr) is used for bench stability (resisting atmospheric oxidation). However, the hydrobromide acts as a strong acid. If not fully neutralized prior to metal introduction, the amine remains protonated, preventing coordination and leading to the irreversible precipitation of inactive Pd-black.

Step-by-Step Methodology:

  • Ligand Neutralization (Validation Step 1):

    • Suspend 1,2,4-TAE·2HBr (0.12 mmol) and anhydrous K 2​ CO 3​ (0.50 mmol) in 2.0 mL of dry 1,4-dioxane.

    • Stir at 60 °C for 30 minutes.

    • Self-Validation: Spot an aliquot on TLC (ninhydrin stain). The disappearance of the baseline salt spot and the appearance of a mobile free-amine spot confirms successful neutralization.

  • In Situ Complexation:

    • Cool the mixture to room temperature. Add Pd(OAc) 2​ (0.10 mmol).

    • Stir for 15 minutes until the solution transitions from red/brown to a homogeneous pale yellow, indicating successful bidentate coordination.

  • Reaction Assembly (Validation Step 2):

    • Add the substrate (1.0 mmol), the coupling partner (e.g., terminal alkyne, 1.5 mmol), and exactly 1.00 mmol of 1,3,5-trimethoxybenzene (Internal Standard).

    • Seal the vessel and heat to 100 °C under an aerobic atmosphere.

  • Kinetic Benchmarking:

    • Withdraw 50 µL aliquots at 1h, 4h, and 12h. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

    • Self-Validation: Calculate the mass balance: [Product] + [Unreacted Substrate]. If the mass balance drops below 95%, it indicates off-cycle side reactions (e.g., alkyne homocoupling), signaling that the catalyst has degraded.

Protocol B: Kinetic Benchmarking of Cu-Catalyzed Oxidation

Causality Focus: In Cu-catalyzed oxidations, the rapid disproportionation of Cu(I) to Cu(0) and Cu(II) is the primary mode of catalyst death. The 1,2,4-triazole-amine ligand prevents this by enforcing a geometry that disfavors the bimolecular disproportionation transition state[2].

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Neutralize 1,2,4-TAE·2HBr (5 mol%) with equimolar NaOH in a 1:1 mixture of t -BuOH and H 2​ O.

    • Add CuI (5 mol%). The solution should remain clear. Self-Validation: If a red/brown precipitate forms, Cu(I) has disproportionated due to incomplete ligand coordination; discard and restart.

  • Oxidation Execution:

    • Add the hydrocarbon substrate (1.0 mmol) and an oxidant (e.g., aqueous H 2​ O 2​ or chloramine-T)[5] slowly via syringe pump over 2 hours to prevent thermal spikes.

  • Data Acquisition:

    • Quench aliquots with saturated Na 2​ S 2​ O 3​ to halt oxidation immediately.

    • Extract with CH 2​ Cl 2​ and analyze via GC-MS to determine the ketone/alcohol ratio, verifying the chemoselectivity driven by the 1,2,4-triazole ligand[5].

References

  • Iron-Catalyzed C–H Functionalizations under Triazole-Assistance Source: MDPI URL:[Link]

  • Silver-Free Palladium-Catalyzed sp3 and sp2 C–H Alkynylation Promoted by a 1,2,3-Triazole Amine Directing Group Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper and Silver Complexes of Tris(triazole)amine and Tris(benzimidazole)amine Ligands Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: PMC (National Institutes of Health) URL:[Link]

  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis Source: UQ eSpace (The University of Queensland) URL:[Link]

  • Triazole catalysts and methods of making and using the same (WO2011035064A2)

Sources

Safety & Regulatory Compliance

Safety

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide proper disposal procedures

Comprehensive Disposal and Waste Management Protocol for[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide As a researcher or environmental health and safety (EHS) professional handling complex organic salts, understan...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Waste Management Protocol for[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

As a researcher or environmental health and safety (EHS) professional handling complex organic salts, understanding the physicochemical properties of your waste stream is critical. [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (often utilized as a building block in pharmaceutical synthesis) presents specific disposal challenges due to its composition: a primary amine, a triazole heterocycle, and two equivalents of hydrobromic acid (HBr).

This guide outlines the field-proven, authoritative procedures for managing this chemical waste, ensuring laboratory safety, regulatory compliance, and environmental protection.

Hazard Profiling and Causality in Waste Segregation

Before executing any disposal protocol, it is essential to understand why specific segregation rules apply to this compound:

  • Inherent Acidity: As a dihydrobromide salt, this compound will dissociate in aqueous solutions to release hydrobromic acid, significantly lowering the pH. It must be treated as an acidic waste stream . Mixing this inadvertently with basic waste streams (e.g., hydroxide solutions) can lead to rapid, uncontrolled exothermic neutralization reactions[1].

  • Bromide Oxidation Risk: The presence of bromide ions ( Br− ) dictates strict segregation from strong oxidizing agents (e.g., peroxides, nitric acid, permanganates). If mixed, oxidizers can convert the benign bromide ions into toxic, volatile bromine gas ( Br2​ ), posing a severe inhalation hazard.

  • Amine Reactivity: While protonated in its salt form, the primary amine moiety can act as a nucleophile if the solution is basified. Therefore, it should be kept separate from highly reactive electrophilic waste (e.g., acyl chlorides, active esters) to prevent unwanted polymerization or heat-generating cross-reactions in the waste carboy[2].

Waste Stream Decision Workflow

The following diagram illustrates the logical decision-making process for segregating [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide based on its physical state and solvent matrix.

G Start Waste Generation: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine 2HBr State Determine Physical State Start->State Solid Solid Powder / Crystals (Unused or Spills) State->Solid Liquid Liquid Solution (Reaction Mother Liquor) State->Liquid SolidDisp Solid Hazardous Waste (Collect in sealed HDPE) Solid->SolidDisp Solvent Determine Solvent Matrix Liquid->Solvent Aqueous Aqueous Solution (Inherently Acidic) Solvent->Aqueous Organic Organic Solvent (e.g., MeOH, DMF, DMSO) Solvent->Organic AqDisp Aqueous Acidic Waste (Strictly isolate from oxidizers/bases) Aqueous->AqDisp OrgDisp Organic Solvent Waste (Segregate Halogenated vs Non-Halogenated) Organic->OrgDisp

Caption: Decision tree for the segregation and disposal of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine 2HBr.

Step-by-Step Disposal Methodologies

Under no circumstances should hazardous chemical waste be poured down drains, evaporated in fume hoods, or placed in domestic trash[3]. Follow these validated protocols based on the waste's state.

Protocol A: Disposal of Solid Waste (Powder/Crystals)

This applies to expired stock, contaminated weighing paper, or cleanup from a dry spill.

  • PPE Verification: Don standard laboratory PPE (nitrile gloves, safety goggles, lab coat). If dealing with a large spill outside a fume hood, a particulate respirator may be required to avoid inhaling the irritating dihydrobromide dust.

  • Collection: Use a static-free brush and dustpan to carefully sweep up the solid. Avoid dry sweeping methods that generate airborne dust.

  • Containment: Transfer the solid into a compatible, sealable container. High-Density Polyethylene (HDPE) is preferred over metal containers, as residual moisture can cause the hydrobromic acid salt to corrode metal[2].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state the full chemical name (no abbreviations) and indicate "Toxic/Irritant Solid"[3].

Protocol B: Disposal of Aqueous Solutions

Because the compound is highly water-soluble, it is frequently found in aqueous washes or buffers.

  • pH Assessment: Test the pH of the waste solution using indicator strips. Expect a pH < 3 due to the dihydrobromide salt.

  • Segregation: Do not attempt to neutralize the waste yourself unless explicitly trained and authorized by your institution's EHS department, as neutralization can be highly exothermic.

  • Transfer: Pour the solution into a designated "Aqueous Acidic Waste" carboy. Ensure the carboy does not contain cyanides, sulfides, or strong bases, as mixing acidic waste with these will generate lethal gases (HCN, H2S) or explosive heat[2].

  • Headspace Management: Always leave 10% to 20% free space (headspace) at the top of the liquid waste container. This accommodates potential solvent expansion due to ambient temperature fluctuations and prevents pressure buildup[4].

Protocol C: Disposal of Organic Solvent Mixtures

If the compound is dissolved in organic solvents (e.g., during purification or synthesis).

  • Categorize the Solvent: Determine if the primary solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).

  • Transfer: Transfer to the appropriate solvent waste carboy. Crucial Note: While the compound contains bromide, it is an inorganic salt attached to an organic framework. If dissolved in a non-halogenated solvent like methanol, it generally goes into the non-halogenated waste stream, but the label must clearly indicate the presence of "Bromide salts" so the incineration facility can manage the scrubber systems for halogenated exhaust[1][2].

  • Container Integrity: Ensure the waste container is kept closed at all times except when actively adding waste. Leaving funnels in the mouth of the bottle is a severe safety violation that promotes VOC emission and increases fire risk[2].

Quantitative Compatibility and Segregation Matrix

To prevent catastrophic laboratory incidents, adhere strictly to the following compatibility matrix when establishing waste collection points for this compound.

Waste Stream StatePrimary Container MaterialStrict Incompatibilities (DO NOT MIX)Required EHS Labeling Elements
Solid (Pure) HDPE or GlassStrong oxidizers, strong bases, moisture (causes caking/corrosion)Full chemical name, "Irritant", "Contains Bromide"
Aqueous Solution HDPE (Yellow Corrosive Container)[1]Cyanides, Sulfides, Bleach (Hypochlorite), Strong Bases"Aqueous Acidic Waste", Approx. Concentration, pH < 3
Organic Solution HDPE or Glass (White Solvent Container)[1]Nitric acid, Peroxides, Reactive metalsSolvent name(s), "Contains Amine/Bromide Salts"
Empty Containers N/A (Triple Rinsed)Unrinsed disposal in municipal trash[2][3]"Triple Rinsed", Original label defaced[2][4]

Management of Empty Containers

Empty bottles that originally contained [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide pose a residual risk.

  • Triple Rinsing: The empty glass or plastic container must be triple-rinsed with a solvent capable of dissolving the residue (water or methanol is highly effective for this salt)[2][4].

  • Rinsate Disposal: The rinsate generated from cleaning the bottle must be collected and disposed of as hazardous waste following Protocol B or C.

  • Defacing: Completely deface or remove the original manufacturer's label. Write "RINSED" clearly on the bottle before repurposing it as a waste receptacle or disposing of it in conventional glass/plastic recycling[2][4].

References

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow! Retrieved from [Link]

  • Salisbury University. Chemical Waste Disposal Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link] (via ust.hk archive)

  • McGill University. Chemical waste | Hazardous Waste Management. Retrieved from [Link]

  • Concordia University. Chemical Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

Comprehensive Safety and Operational Guide: Handling[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide Chemical Profiling and Mechanistic Hazard Assessment In drug discovery and biochemical research,[2-(1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Dihydrobromide

Chemical Profiling and Mechanistic Hazard Assessment

In drug discovery and biochemical research,[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide serves as a critical, highly reactive building block. It is frequently utilized in the synthesis of receptor-binding therapeutics, enzyme inhibitors, and structurally related commercial drugs like the 5-HT1B/1D receptor agonist rizatriptan[1][2].

Handling this specific dihydrobromide salt requires an operational framework that anticipates its molecular behavior. As a Senior Application Scientist, I design safety protocols based on causality rather than mere compliance. The hazards of this compound stem from three distinct structural features:

  • The Dihydrobromide Salt: Highly hygroscopic. Upon contact with ambient moisture or mucous membranes (sweat, tears), the salt dissociates to release hydrobromic acid (HBr) equivalents. This causes localized pH extremes, leading to immediate protein denaturation in the stratum corneum (skin) or corneal epithelium (eyes).

  • The Primary Amine: A strong nucleophile. If the salt is inadvertently neutralized during handling, the volatile free amine is liberated, acting as a severe respiratory sensitizer.

  • The 1,2,4-Triazole Ring: Known for its ability to coordinate with metalloproteins (such as cytochrome P450 enzymes). Systemic exposure must be strictly prevented to avoid unintended biocatalytic inhibition.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic hazards, PPE selection must be driven by quantitative material data. Below is the engineered PPE matrix required for handling this compound.

Protective GearMaterial SpecificationMin. Thickness (mm)Breakthrough Time (min)Mechanistic Justification (Causality)
Primary Gloves Nitrile Rubber (NBR)0.11> 480 (Powder/Aqueous)Prevents permeation of hydrophilic salts. Protects against localized pH shifts from HBr dissociation.
Secondary Gloves Butyl Rubber0.30> 480 (DMSO/DMF)Required only when dissolving the compound in polar aprotic solvents, which rapidly permeate standard nitrile.
Eye Protection Polycarbonate Goggles2.0N/AHigh-impact resistance; creates an orbital seal to prevent airborne crystalline dust from contacting the cornea.
Respirator N95 / P100 ParticulateN/AN/AFilters >99.9% of particulates. Essential during bulk transfer to prevent inhalation of the respiratory-sensitizing amine.

Self-Validating Operational Protocol: Weighing and Dissolution

Standard operating procedures often fail because they assume perfect execution. A robust protocol must be a self-validating system —meaning the procedure inherently checks its own safety state before allowing the operator to proceed.

Phase 1: Environmental Control
  • Purge the Environment: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Causality: This specific velocity is optimal for capturing fine powders. Exceeding 100 fpm creates turbulent vortexes that can blow the lightweight dihydrobromide crystals out of the containment zone and onto the operator.

  • Static Elimination: Pass a piezoelectric anti-static gun (Zero-Stat) over the analytical balance, the grounded stainless-steel spatula, and the disposable anti-static weigh boat.

Phase 2: Self-Validating Transfer
  • Initial Transfer: Transfer a micro-aliquot (approx. 1-2 mg) of the powder to the weigh boat.

  • Validation Check (Critical Step): Observe the powder's behavior on the spatula.

    • Self-Validation: If the powder clings aggressively to the metal or "jumps" out of the weigh boat, electrostatic repulsion is still active. Do not proceed. Re-apply the anti-static gun until the powder is completely free-flowing. This ensures the system validates its own safety state, preventing sudden aerosolization.

  • Mass Confirmation: Complete the transfer, ensuring the fume hood sash is pulled down to the lowest functional level to provide a physical polycarbonate barrier.

Phase 3: Dissolution and Stabilization
  • Solvent Addition: Slowly add pre-chilled solvent (e.g., buffered aqueous solution or DMSO) directly to the sealed vial containing the powder.

    • Causality: The dissolution of dihydrobromide salts is mildly exothermic. Pre-chilling the solvent mitigates heat generation, preventing the thermal volatilization of the free amine.

Emergency Protocol: Spill Response and Halogenated Disposal

In the event of a localized powder spill, immediate chemical neutralization is required before physical cleanup.

  • Isolate: Immediately halt localized ventilation if it is causing further powder dispersal, but maintain overall laboratory negative pressure.

  • Neutralize: Cover the spilled powder with a 1:1 mixture of dry silica sand and sodium bicarbonate.

    • Causality: The sand provides mechanical weight, preventing aerosolization during sweeping. The sodium bicarbonate acts as a weak base, slowly neutralizing the highly acidic hydrobromic acid equivalents without generating the exothermic runaway that would occur if a strong base were used.

  • Collect: Sweep the mixture using a non-sparking, static-free brush into a sealable polyethylene container.

  • Dispose: Label the container explicitly as "Halogenated Solid Waste."

    • Causality: The presence of bromide ions dictates that this waste cannot be incinerated under standard organic waste protocols. Standard incineration of brominated compounds generates highly toxic and corrosive bromine gas (Br₂) and hydrogen bromide (HBr). It must be routed to a specialized halogen-capable disposal facility.

Process Workflow Visualization

Below is the logical workflow mapping the operational and emergency pathways.

Workflow A 1. Hazard Assessment & Fume Hood Setup B 2. Don Quantitative PPE (Nitrile >0.11mm) A->B C 3. Static Elimination (Piezoelectric Gun) B->C D 4. Powder Transfer (Dihydrobromide Salt) C->D E Static Observed? D->E E->C Yes (Clinging) F 5. Dissolution in Compatible Solvent E->F No (Free-flowing) G 6. Halogenated Waste Disposal F->G

Self-Validating Operational Workflow for Amine Dihydrobromide Handling.

References

  • Title: Rizatriptan | C15H19N5 | CID 5078 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide
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